M62812
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-(2-aminophenoxy)-1,2-benzothiazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS.2ClH/c14-10-3-1-2-4-11(10)17-8-5-6-9-12(7-8)18-16-13(9)15;;/h1-7H,14H2,(H2,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKPLISDFNJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC3=C(C=C2)C(=NS3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613263-00-6 | |
| Record name | M-62812 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613263006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-62812 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89MSZ2934C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
M62812: A Deep Dive into its Mechanism of Action in Sepsis
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. The intricate pathophysiology of sepsis involves a complex interplay of inflammatory and coagulation cascades, often initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by host pattern recognition receptors. Among these, Toll-like Receptor 4 (TLR4), which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, plays a pivotal role in initiating the inflammatory cascade that can lead to septic shock. M62812, a novel benzisothiazole derivative, has emerged as a potent inhibitor of TLR4 signal transduction, showing promise in preclinical models of sepsis. This technical guide provides an in-depth analysis of the mechanism of action of this compound in sepsis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: Inhibition of TLR4 Signaling
This compound exerts its therapeutic effects by directly targeting and inhibiting the TLR4 signaling pathway.[1][2] This inhibition interrupts the initial steps of the inflammatory cascade triggered by LPS, thereby preventing the widespread inflammation and coagulation activation characteristic of sepsis.[1] The primary mechanism involves the suppression of downstream signaling cascades that are crucial for the expression of pro-inflammatory genes.
Downstream Effects of TLR4 Inhibition by this compound
The inhibition of TLR4 signaling by this compound leads to several key downstream effects:
-
Suppression of NF-κB Activation: this compound effectively inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[2]
-
Reduction of Pro-inflammatory Cytokines: By blocking TLR4 signaling, this compound significantly reduces the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]
-
Downregulation of Adhesion Molecules: The expression of adhesion molecules, such as E-selectin, on endothelial cells is a crucial step in the recruitment of leukocytes to sites of inflammation. This compound has been shown to suppress the upregulation of these molecules.[2]
-
Inhibition of Procoagulant Activity: Sepsis is often associated with disseminated intravascular coagulation (DIC). This compound helps to mitigate this by suppressing the procoagulant activity induced by LPS.[1]
While not directly demonstrated for this compound in the reviewed literature, the inhibition of the TLR4 pathway is known to suppress the activation of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK pathway is a key signaling cascade in the inflammatory response, and its activation is a known downstream event of TLR4 stimulation. Therefore, it is highly probable that this compound also indirectly attenuates p38 MAPK activation.
Quantitative Data Summary
The efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative data available.
In Vitro Efficacy of this compound
| Parameter | Cell Type | Stimulant | This compound Concentration | IC50 (µg/mL) | Reference |
| NF-κB Activation | NF-κB luciferase-expressing cells | LPS | 10 µg/mL (6h) | 2.4 | [2] |
| TNF-α Production | Peripheral blood mononuclear cells | LPS | 3 µg/mL (6h) | 0.7 | [2] |
| IL-6 Production | Human endothelial cells | LPS | 3 µg/mL (6h) | 0.43 | [2] |
| E-selectin Production | Human endothelial cells | LPS | 3 µg/mL (6h) | 1.4 | [2] |
In Vivo Efficacy of this compound in Murine Sepsis Models
| Sepsis Model | Animal | This compound Dosage (i.v.) | Outcome | Reference |
| D-galactosamine-sensitized endotoxin shock | Mice | 10-20 mg/kg (single dose) | Protection from lethality, reduction in inflammatory and coagulatory parameters | [1] |
| Cecal Ligation and Puncture (CLP) | Mice | 20 mg/kg (once a day for three days) | Prevention of lethality | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound.
D-Galactosamine-Sensitized Endotoxin Shock Model in Mice
This model is used to induce a state of hyper-susceptibility to endotoxin, leading to a rapid and lethal shock.
Materials:
-
Male BALB/c mice
-
D-galactosamine (D-GalN)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
Procedure:
-
Mice are sensitized by an intraperitoneal (i.p.) injection of D-galactosamine.
-
Shortly after sensitization, a lethal dose of LPS is administered i.p.
-
This compound is administered intravenously (i.v.) at the specified doses (10-20 mg/kg) as a single injection.
-
Control groups receive vehicle (e.g., saline) instead of this compound.
-
Survival is monitored over a defined period (e.g., 48-72 hours).
-
Blood samples can be collected at various time points to measure inflammatory cytokines (e.g., TNF-α, IL-6) and coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time).
Cecal Ligation and Puncture (CLP) Model in Mice
The CLP model is considered a more clinically relevant model of polymicrobial sepsis as it mimics the perforation of the bowel that can occur in humans.
Materials:
-
Male mice (strain may vary)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
This compound
-
Sterile saline for resuscitation
-
Analgesics for post-operative care
Procedure:
-
Mice are anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve to create a closed loop. The length of the ligated cecum can be varied to modulate the severity of sepsis.
-
The ligated cecum is punctured once or twice with a needle to allow the leakage of fecal contents into the peritoneal cavity.
-
The cecum is returned to the abdominal cavity, and the incision is closed in layers.
-
Fluid resuscitation with sterile saline is administered subcutaneously or intraperitoneally.
-
This compound is administered i.v. at the specified dose (20 mg/kg) once a day for a defined period (e.g., three days).
-
Control groups receive vehicle.
-
Survival is monitored, and organ function can be assessed through various biochemical and histological analyses.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound inhibits the TLR4 signaling pathway at the receptor level.
Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.
References
- 1. Toll-like receptor 4 promotes the inflammatory response in septic acute kidney injury by promoting p38 mitogen-activated protein kinase phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diminished ERK 1/2 and p38 MAPK phosphorylation in skeletal muscle during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
M62812: A Potent Inhibitor of TLR4 Signaling for Sepsis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
M62812 is a novel benzisothiazole derivative that functions as a potent and specific inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, particularly in the context of sepsis and inflammatory diseases. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to widespread inflammation and activation of coagulation cascades.[2][3] A key initiator of this process in response to Gram-negative bacteria is the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS).[2][3] This has made the TLR4 signaling pathway an attractive target for therapeutic intervention in sepsis. This compound has emerged as a significant research compound due to its targeted inhibition of this pathway.[1][2] It has been shown to suppress the activation of endothelial cells and leukocytes, thereby mitigating the inflammatory and coagulatory responses associated with sepsis.[1][2] Preclinical studies have demonstrated its ability to prevent lethal septic shock in murine models, highlighting its potential as a therapeutic candidate.[1][2]
Mechanism of Action
This compound exerts its effects by inhibiting the signal transduction cascade downstream of TLR4 activation. The binding of LPS to the TLR4-MD2 complex initiates a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound has been shown to effectively block the activation of NF-κB induced by LPS.[1][3]
Signaling Pathway
The following diagram illustrates the TLR4 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
This compound has demonstrated potent inhibitory activity in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Cell Type | Assay | Stimulant | This compound Concentration | Incubation Time | IC50 (µg/mL) | Reference |
| NF-κB luciferase-expressing cells | NF-κB Activation | LPS | 10 µg/mL (complete inhibition) | 6 h | 2.4 | [1][3] |
| Peripheral Blood Mononuclear Cells | TNF-α Production | LPS | 3 µg/mL (complete inhibition) | 6 h | 0.7 | [1][3] |
| Human Endothelial Cells | IL-6 Production | LPS | 3 µg/mL (complete inhibition) | 6 h | 0.43 | [1][3] |
| Human Endothelial Cells | E-selectin Production | LPS | 3 µg/mL (complete inhibition) | 6 h | 1.4 | [1][3] |
Table 2: In Vivo Efficacy of this compound in Murine Sepsis Models
| Sepsis Model | Animal Strain | This compound Dosage | Administration Route | Dosing Regimen | Outcome | Reference |
| D-galactosamine-sensitized endotoxin shock | Mice | 10-20 mg/kg | Intravenous (i.v.) | Single dose | Protected from lethality, reduced inflammatory and coagulation parameters. | [1][2] |
| Cecal Ligation and Puncture (CLP) | Mice | 20 mg/kg | Intravenous (i.v.) | Once a day for three days | Prevented lethality. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the cited literature.
In Vitro Assays
4.1.1. NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB transcription factor.
-
Cell Line: NF-κB luciferase-expressing cells (e.g., HEK293 cells stably transfected with an NF-κB-luciferase reporter construct).
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS).
-
Incubate for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value based on the dose-response curve.
-
4.1.2. Cytokine Production Assays (TNF-α, IL-6, E-selectin)
These assays measure the levels of pro-inflammatory cytokines and adhesion molecules released by cells.
-
Cell Types: Human peripheral blood mononuclear cells (PBMCs) or human umbilical vein endothelial cells (HUVECs).
-
Protocol:
-
Isolate and culture the primary cells.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS.
-
Incubate for 6 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α, IL-6, or E-selectin in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Determine the IC50 values from the resulting dose-response curves.
-
In Vivo Models
4.2.1. D-galactosamine-sensitized Endotoxin Shock Model
This is an acute model of lethal sepsis.
-
Animals: Male BALB/c mice.
-
Protocol:
-
Administer this compound (10-20 mg/kg) or vehicle control intravenously.
-
Shortly after, intraperitoneally inject a lethal dose of LPS in combination with D-galactosamine. D-galactosamine sensitizes the mice to the effects of LPS.
-
Monitor the survival of the animals over a specified period (e.g., 48 hours).
-
In separate cohorts, collect blood samples at various time points to measure plasma levels of inflammatory markers (e.g., TNF-α, IL-6) and coagulation parameters.
-
4.2.2. Cecal Ligation and Puncture (CLP) Model
This model mimics polymicrobial sepsis.
-
Animals: Male BALB/c mice.
-
Protocol:
-
Anesthetize the mice and perform a laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle to allow the release of fecal contents into the peritoneal cavity.
-
Close the abdominal incision.
-
Administer this compound (20 mg/kg) or vehicle intravenously once a day for three days, starting at the time of surgery.
-
Monitor survival and clinical signs of sepsis.
-
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, created using the DOT language, visualize the workflows of the key experimental protocols.
Conclusion
This compound is a promising preclinical candidate for the treatment of sepsis and other inflammatory conditions driven by TLR4 signaling. Its potent inhibitory effect on the TLR4 pathway, demonstrated through the suppression of NF-κB activation and downstream inflammatory mediators, provides a strong rationale for its further development. The in vivo efficacy of this compound in well-established models of sepsis further underscores its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug developers interested in exploring the utility of this compound in their respective fields. Further investigation into its pharmacokinetic and toxicological profiles will be crucial for its translation into clinical applications.
References
M62812: A Potent Inhibitor of TLR4 Signaling for Sepsis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
M62812 is a novel benzisothiazole derivative that acts as a potent inhibitor of Toll-like receptor 4 (TLR4) signal transduction. By targeting the key pathway responsible for lipopolysaccharide (LPS)-induced inflammatory responses, this compound has demonstrated significant efficacy in both in vitro and in vivo models of sepsis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating novel therapeutic strategies for sepsis and other inflammatory diseases.
Introduction to TLR4 Signaling and Sepsis
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key initiating event in Gram-negative bacterial sepsis is the recognition of lipopolysaccharide (LPS), a component of the outer membrane of these bacteria, by the Toll-like receptor 4 (TLR4) complex on the surface of immune and endothelial cells.[1][2] This recognition triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and the subsequent production of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6), adhesion molecules (e.g., E-selectin), and procoagulant factors.[1][2] While this inflammatory response is crucial for clearing pathogens, its excessive and widespread activation during sepsis can lead to tissue damage, multiple organ failure, and death.[2] Therefore, inhibiting the TLR4 signaling pathway represents a promising therapeutic strategy for mitigating the devastating consequences of septic shock.[1]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the TLR4 signal transduction pathway.[1] Its mechanism of action involves the suppression of LPS-induced upregulation of inflammatory mediators.[1] By inhibiting this pathway, this compound effectively blocks the downstream activation of NF-κB and the subsequent expression of inflammatory genes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of M62812 in Inhibiting NF-κB Activation
Introduction
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor complex that plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[1][2][3][4] The canonical NF-κB signaling pathway is a primary target for therapeutic intervention in a host of inflammatory diseases and cancers.[5] this compound is a novel benzisothiazole derivative that has been identified as a potent inhibitor of Toll-like receptor 4 (TLR4) signal transduction.[6][7] Given that TLR4 is a key upstream activator of the NF-κB pathway, particularly in response to lipopolysaccharide (LPS), this compound presents a significant mechanism for inhibiting NF-κB activation.[6][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Inhibition of TLR4-Mediated NF-κB Activation
The canonical NF-κB signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines and pathogen-associated molecular patterns (PAMPs) like LPS.[4][9] LPS is recognized by TLR4, which triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6.[9][10]
This compound exerts its inhibitory effect at the apex of this cascade. By targeting TLR4 signaling, this compound effectively blocks the initial signal transduction, thereby preventing the downstream activation of IKK and the subsequent release and nuclear translocation of NF-κB.[6][8]
Quantitative Data on the Inhibitory Activity of this compound
The efficacy of this compound in inhibiting LPS-induced inflammatory responses has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Assay | Cell Type | Stimulus | Endpoint | IC50 of this compound (µg/mL) | Reference |
| NF-κB Activation | NF-κB Luciferase-Expressing Cells | LPS | Luciferase Activity | 2.4 | [8] |
| TNF-α Production | Peripheral Blood Mononuclear Cells (PBMCs) | LPS | TNF-α Levels | 0.7 | [8] |
| IL-6 Production | Human Endothelial Cells | LPS | IL-6 Levels | 0.43 | [8] |
| E-selectin Production | Human Endothelial Cells | LPS | E-selectin Levels | 1.4 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB transcription factor.
Objective: To determine the IC50 of this compound for the inhibition of LPS-induced NF-κB activation.
Materials:
-
NF-κB luciferase-expressing stable cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Luciferase assay reagent
-
96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the NF-κB luciferase-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce NF-κB activation by adding LPS to the wells (final concentration, e.g., 100 ng/mL).
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.[8][11]
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
References
- 1. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. scbt.com [scbt.com]
- 6. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
M62812: A Potent Inhibitor of Inflammatory Cytokine Production via TLR4 Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
M62812 is a novel benzisothiazole derivative that demonstrates significant anti-inflammatory properties through the targeted inhibition of Toll-like receptor 4 (TLR4) signal transduction. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on the production of key inflammatory cytokines. Comprehensive quantitative data from in vitro and in vivo studies are presented, alongside detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating novel anti-inflammatory therapeutics.
Introduction
The inflammatory response is a critical component of the innate immune system, providing a first line of defense against pathogens and tissue injury. However, dysregulated or excessive inflammation is a hallmark of numerous acute and chronic diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. A key initiating pathway in many inflammatory conditions is the activation of Toll-like receptor 4 (TLR4) by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] TLR4 activation triggers a complex intracellular signaling cascade, culminating in the production and release of potent pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]
This compound has emerged as a promising small molecule inhibitor of this pathway, demonstrating the ability to suppress the production of these critical inflammatory mediators.[1][3] This guide will delineate the current understanding of this compound's effects on inflammatory cytokine production, providing the detailed data and methodologies necessary for its evaluation and further investigation.
Mechanism of Action: Inhibition of TLR4 Signaling
This compound functions as a potent antagonist of the TLR4 signaling pathway.[2][3] Upon binding of LPS to the TLR4-MD2 complex, a signaling cascade is initiated that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. Both pathways converge on the activation of downstream kinases, such as the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs), including p38. This leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB), which translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[4][5] this compound exerts its anti-inflammatory effects by inhibiting this TLR4 signal transduction, thereby preventing the activation of NF-κB and the subsequent transcription of these key cytokine genes.[2][6] While p38 MAPK is a key downstream mediator of TLR4 signaling, current evidence does not suggest a direct inhibitory effect of this compound on p38 MAPK itself.
Quantitative Data on Cytokine Inhibition
The inhibitory effects of this compound on the production of key inflammatory cytokines have been quantified in a series of in vitro and in vivo studies. The following tables summarize the available data, providing a clear comparison of this compound's potency across different cell types and experimental conditions.
In Vitro Inhibition of Cytokine Production
| Cell Type | Stimulant | Cytokine | IC50 (µg/mL) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | TNF-α | 0.7 | [2] |
| Human Endothelial Cells | LPS | IL-6 | 0.43 | [2] |
| NF-κB Luciferase-Expressing Cells | LPS | NF-κB Activation | 2.4 | [2] |
In Vivo Reduction of Inflammatory Parameters
| Animal Model | Treatment | Measured Parameters | Outcome | Reference |
| D-galactosamine-sensitized endotoxin shock mouse model | This compound (10-20 mg/kg, i.v., single dose) | TNF-α, IL-6, soluble E-selectin, thrombin/antithrombin complexes | Prevention of elevation in inflammatory and coagulation parameters. | [2] |
| Murine cecal ligation and puncture model | This compound (20 mg/kg, i.v., once a day for three days) | Lethality | Prevention of lethality. | [2] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Cytokine Production Assay
This protocol describes a general method for assessing the in vitro efficacy of this compound in inhibiting LPS-induced cytokine production in immune cells.
References
- 1. Gingival and dermal fibroblasts produce interleukin-1 beta converting enzyme and interleukin-1 beta but not interleukin-18 even after stimulation with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TLR4 antagonists and how do they work? [synapse.patsnap.com]
- 6. immune-system-research.com [immune-system-research.com]
M62812: A Technical Overview of a Novel TLR4 Signaling Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
M62812 is a novel benzisothiazole derivative identified as a potent and selective inhibitor of Toll-like receptor 4 (TLR4) signaling. Preclinical studies have demonstrated its significant anti-inflammatory and anti-coagulant properties, positioning it as a potential therapeutic agent for sepsis and other inflammatory conditions. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data and experimental methodologies.
Discovery and Development
This compound was discovered by Mochida Pharmaceutical Co., Ltd. through a screening process that utilized a reporter gene assay system to identify inhibitors of TLR4 signal transduction.[1] While specific details of the high-throughput screening campaign are not publicly available, this approach is a standard method in drug discovery for identifying compounds that modulate a specific signaling pathway.
The development status of this compound following the initial preclinical studies published in 2007 is not publicly documented. A review of Mochida Pharmaceutical's recent development pipelines and annual reports does not indicate that this compound has progressed to clinical trials. This suggests that the development of this compound may have been discontinued for undisclosed reasons.
Mechanism of Action: Inhibition of TLR4 Signaling
This compound exerts its therapeutic effects by inhibiting the TLR4 signaling pathway. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1] Activation of TLR4 by LPS triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of coagulation pathways, which are central to the pathophysiology of sepsis.
The TLR4 signaling pathway is broadly divided into two downstream branches: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway is crucial for the early-phase activation of NF-κB and the subsequent production of inflammatory cytokines such as TNF-α and IL-6. The TRIF-dependent pathway is primarily involved in the induction of type I interferons. This compound has been shown to inhibit the activation of NF-κB, a key transcription factor in the MyD88-dependent pathway.
Caption: TLR4 Signaling Pathway and the inhibitory action of this compound.
Preclinical Efficacy
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models.
In Vitro Activity
This compound has demonstrated potent inhibitory effects on LPS-induced inflammatory responses in various human cell types.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | LPS-Induced Response | IC₅₀ (µg/mL) |
| NF-κB Activation | NF-κB luciferase-expressing cells | NF-κB activation | 2.4 |
| TNF-α Production | Peripheral blood mononuclear cells | TNF-α production | 0.7 |
| IL-6 Production | Human endothelial cells | IL-6 production | 0.43 |
| E-selectin Production | Human endothelial cells | E-selectin production | 1.4 |
Data compiled from publicly available research abstracts.
In Vivo Activity
The efficacy of this compound in animal models of sepsis has been demonstrated in studies using mice.
Table 2: In Vivo Efficacy of this compound in Mouse Models of Sepsis
| Animal Model | Dosing Regimen | Key Findings |
| D-galactosamine-sensitized endotoxin shock | 10-20 mg/kg, single intravenous dose | Protected mice from lethality and reduced inflammatory and coagulation parameters. |
| Cecal ligation and puncture (CLP) | 20 mg/kg, intravenous, once daily for 3 days | Prevented lethality in mice. |
Data compiled from publicly available research abstracts.[2]
Experimental Protocols
Detailed experimental protocols for the key experiments are based on the methods described in the primary literature.
NF-κB Luciferase Reporter Gene Assay
This assay is designed to measure the activation of the NF-κB transcription factor in response to a stimulus.
Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.
Methodology:
-
Cell Culture: NF-κB luciferase-expressing cells are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate TLR4 signaling.
-
Incubation: The plates are incubated for 6 hours to allow for NF-κB activation and luciferase expression.
-
Cell Lysis: A lysis buffer is added to the wells to release the cellular contents, including the expressed luciferase.
-
Luciferase Assay: A luciferase substrate is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to control wells, and the half-maximal inhibitory concentration (IC₅₀) is calculated.
Cytokine Production Assay (TNF-α and IL-6)
This assay quantifies the production of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Isolation and Culture: Human peripheral blood mononuclear cells (PBMCs) or human endothelial cells are isolated and cultured.
-
Compound Treatment: Cells are treated with different concentrations of this compound.
-
LPS Stimulation: LPS is added to the cell cultures to induce cytokine production.
-
Incubation: The cells are incubated for a defined period (e.g., 6 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α or IL-6 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The cytokine concentrations are used to determine the IC₅₀ of this compound.
In Vivo Sepsis Models
D-galactosamine-sensitized endotoxin shock model:
-
Animal Model: Mice are sensitized with D-galactosamine to increase their susceptibility to LPS.
-
Compound Administration: this compound is administered intravenously at specified doses.
-
LPS Challenge: A lethal dose of LPS is injected intraperitoneally.
-
Monitoring: Survival is monitored over a set period. Blood samples may be collected to measure inflammatory markers and coagulation parameters.
Cecal ligation and puncture (CLP) model:
-
Surgical Procedure: A laparotomy is performed on anesthetized mice. The cecum is ligated and punctured with a needle to induce polymicrobial peritonitis.
-
Compound Administration: this compound is administered intravenously according to the dosing schedule.
-
Monitoring: Animal survival is monitored over several days.
Conclusion
This compound is a promising preclinical candidate that has demonstrated potent inhibition of TLR4 signaling, leading to significant anti-inflammatory and protective effects in models of sepsis. The available data highlight its potential as a therapeutic agent for sepsis and related inflammatory disorders. However, the lack of publicly available information on its development since 2007 suggests that its progression to clinical trials may have been halted. Further investigation into the discovery, synthesis, and full preclinical data package would be necessary to fully evaluate the therapeutic potential of this compound.
References
- 1. Benzisothiazole derivative inhibits toll-like receptor 4 signal transduction and prevents mice from the lethal shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
M62812: A Potent Inhibitor of the Innate Immune Response via Toll-like Receptor 4 Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The innate immune system serves as the body's first line of defense against invading pathogens. A key component of this system is the Toll-like receptor 4 (TLR4), which recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. While essential for host defense, dysregulated TLR4 signaling can lead to an overwhelming inflammatory response, contributing to the pathophysiology of sepsis and other inflammatory diseases. M62812 is a novel small molecule inhibitor of TLR4 signal transduction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the innate immune response, and detailed methodologies for key experimental assessments. In vitro, this compound has been shown to suppress the production of pro-inflammatory cytokines and adhesion molecules in response to LPS stimulation. In vivo, this compound demonstrates protective effects in murine models of septic shock. This document serves as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the TLR4 signaling pathway.
Introduction to the Innate Immune Response and TLR4 Signaling
The innate immune system provides an immediate, non-specific defense against a wide range of pathogens.[1] Central to this response are pattern recognition receptors (PRRs), which recognize conserved molecular structures known as pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a critical class of PRRs that play a fundamental role in initiating inflammatory responses upon detection of microbial components.
TLR4, in complex with its co-receptor MD-2, is the primary sensor for LPS. Upon binding of LPS, TLR4 undergoes dimerization, initiating a complex intracellular signaling cascade. This cascade proceeds through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates the transcription factor nuclear factor-kappa B (NF-κB), leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The TRIF-dependent pathway, which is activated following internalization of the TLR4 complex, leads to the production of type I interferons and further contributes to the inflammatory response.
In conditions such as sepsis, the systemic and overwhelming activation of TLR4 by bacterial LPS can lead to a "cytokine storm," characterized by excessive production of inflammatory mediators. This can result in widespread tissue damage, organ failure, and death.[2][3] Therefore, molecules that can modulate TLR4 signaling are of significant therapeutic interest.
This compound: A Novel TLR4 Signaling Inhibitor
This compound is a benzisothiazole derivative that has been identified as a potent inhibitor of TLR4 signal transduction.[3] It has been shown to effectively suppress the inflammatory and coagulatory responses induced by LPS, both in vitro and in vivo.
Mechanism of Action
This compound exerts its effects by inhibiting the TLR4 signaling pathway. While the precise molecular target within the pathway has not been fully elucidated in the available literature, its functional outcome is the suppression of downstream events following TLR4 activation by LPS. This includes the inhibition of NF-κB activation and the subsequent reduction in the expression of inflammatory genes.
In Vitro Efficacy of this compound
The inhibitory effects of this compound on the innate immune response have been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibition of NF-κB Activation by this compound
| Cell Type | Stimulus | Assay | Endpoint | IC50 (µg/mL) | Reference |
| NF-κB Luciferase-Expressing Cells | LPS | Luciferase Reporter Assay | NF-κB Activation | 2.4 | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokine and Adhesion Molecule Production by this compound
| Cell Type | Stimulus | Analyte | IC50 (µg/mL) | Reference |
| Human Peripheral Blood Mononuclear Cells | LPS | TNF-α Production | 0.7 | [2] |
| Human Endothelial Cells | LPS | IL-6 Production | 0.43 | [2] |
| Human Endothelial Cells | LPS | E-selectin Production | 1.4 | [2] |
In Vivo Efficacy of this compound
This compound has demonstrated significant protective effects in preclinical models of sepsis and endotoxic shock.
Table 3: In Vivo Effects of this compound in Murine Sepsis Models
| Model | Animal | Dosage and Administration | Key Outcomes | Reference |
| D-galactosamine-sensitized endotoxin shock | Mouse | 10-20 mg/kg, single intravenous dose | Protected mice from lethality and reduced inflammatory and coagulatory parameters. | [3] |
| Cecal Ligation and Puncture (CLP) | Mouse | 20 mg/kg, intravenous, once daily for 3 days | Prevented lethality. | [3] |
Experimental Protocols
Disclaimer: The following protocols are based on standard methodologies and information available in published abstracts. For precise experimental details, it is recommended to consult the full-text primary literature.
In Vitro Inhibition of TNF-α Production in Human PBMCs
This protocol describes a general method for assessing the effect of this compound on LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs).
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Treatment: Seed PBMCs in 96-well plates. Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Add LPS to a final concentration of 10-100 ng/mL to stimulate TNF-α production.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Quantification of TNF-α: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
In Vivo D-galactosamine-sensitized Endotoxin Shock Model
This protocol outlines a general procedure for inducing endotoxic shock in mice and assessing the protective effects of this compound.
-
Animals: Use male BALB/c mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Treatment: Administer this compound (10-20 mg/kg) or vehicle control intravenously.
-
Induction of Shock: Shortly after treatment, intraperitoneally inject a lethal dose of LPS (e.g., 10-20 µg/kg) and D-galactosamine (e.g., 400-800 mg/kg). D-galactosamine sensitizes the mice to the lethal effects of LPS.
-
Monitoring: Monitor the survival of the animals for at least 72 hours.
-
Sample Collection (for mechanistic studies): At specific time points post-LPS injection, blood samples can be collected to measure serum levels of inflammatory cytokines (TNF-α, IL-6) and markers of coagulation.
Conclusion
This compound is a promising preclinical candidate for the treatment of sepsis and other inflammatory conditions driven by excessive TLR4 activation. Its ability to inhibit the production of key inflammatory mediators and protect against lethality in animal models of sepsis highlights the therapeutic potential of targeting the TLR4 signaling pathway. Further investigation into the precise molecular mechanism of action and clinical evaluation of this compound and similar compounds is warranted. This technical guide provides a foundational understanding of this compound's impact on the innate immune response and serves as a practical resource for researchers in the field.
References
M62812: A Technical Guide to its Mechanism and Activity as a Toll-Like Receptor 4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
M62812 is a novel benzisothiazole derivative that has been identified as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, biological activity, and the experimental protocols used for its characterization. While a detailed structure-activity relationship (SAR) analysis is currently limited by the lack of publicly available data on this compound analogs, this guide consolidates the existing quantitative data and methodologies to support further research and development in the field of TLR4 modulation for the treatment of inflammatory diseases such as sepsis.
Introduction to this compound and its Target: TLR4
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[3][5] Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of coagulation pathways.[2][3][6] While essential for host defense, excessive TLR4 signaling can lead to overwhelming inflammation and contribute to the pathophysiology of severe inflammatory conditions like sepsis.[2][3][5][6]
This compound has emerged as a promising small molecule inhibitor of TLR4 signaling.[1][2][3][4] By targeting this pathway, this compound has been shown to suppress endothelial and leukocyte activation, reduce inflammatory and coagulation responses, and prevent lethal septic shock in preclinical models.[1][3][4]
Biological Activity of this compound
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | Stimulant | Parameter Measured | IC50 (µg/mL) | Reference |
| NF-κB Activation | NF-κB luciferase-expressing cells | LPS | Luciferase Activity | 2.4 | [1][4] |
| TNF-α Production | Peripheral blood mononuclear cells | LPS | TNF-α levels | 0.7 | [1][4] |
| IL-6 Production | Human endothelial cells | LPS | IL-6 levels | 0.43 | [1][4] |
| E-selectin Production | Human endothelial cells | LPS | E-selectin levels | 1.4 | [1][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Reference |
| D-galactosamine-sensitized endotoxin shock mouse model | 10-20 mg/kg, single intravenous administration | Protected mice from lethality and reduced inflammatory and coagulatory parameters. | [2][3] |
| Murine cecal ligation and puncture model | 20 mg/kg, intravenous administration, once a day for three days | Prevented mice from lethality. | [4] |
Structure-Activity Relationship (SAR) of this compound
A comprehensive analysis of the structure-activity relationship of this compound is currently hampered by the limited availability of public data on its analogs and derivatives. This compound is characterized as a benzisothiazole derivative, but to date, studies detailing the synthesis and comparative biological evaluation of a series of related compounds have not been published in the public domain.[2][3] Such studies are crucial for identifying the key structural motifs responsible for its TLR4 inhibitory activity and for optimizing its pharmacological properties.
Future research efforts aimed at synthesizing and testing analogs of this compound will be invaluable in elucidating its SAR. Key areas of investigation would likely include modifications to the benzisothiazole core, as well as the exploration of various substituents to probe their effects on potency, selectivity, and pharmacokinetic parameters.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
TLR4 Signaling Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the ability of a compound to inhibit TLR4 signaling, often using a reporter gene assay.
Objective: To determine the in vitro potency of a test compound in inhibiting LPS-induced TLR4 signaling.
Materials:
-
HEK293 cells stably expressing TLR4, MD-2, and CD14, and containing an NF-κB-driven luciferase reporter gene.
-
Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli O111:B4).
-
Test compound (e.g., this compound).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293-TLR4 reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 1 hour) prior to LPS stimulation.
-
LPS Stimulation: Add LPS to the wells at a concentration known to induce a robust NF-κB response.
-
Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity for each concentration of the test compound relative to the LPS-only control. Determine the IC50 value by fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay
This assay specifically measures the activation of the NF-κB transcription factor, a key downstream effector of TLR4 signaling.
Objective: To quantify the inhibition of LPS-induced NF-κB activation by a test compound.
Materials:
-
Cells transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
LPS.
-
Test compound.
-
Passive lysis buffer.
-
Luciferase assay substrate.
-
96-well opaque plates.
-
Luminometer.
Procedure:
-
Cell Culture and Treatment: Culture the reporter cells and treat with the test compound and LPS as described in the general TLR4 inhibition assay protocol.
-
Cell Lysis: After the incubation period, remove the cell culture medium and add passive lysis buffer to each well. Incubate for a short period to ensure complete cell lysis.
-
Luminometry: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase readings (e.g., to a co-transfected control like Renilla luciferase) and calculate the IC50 of the test compound.
TNF-α Production in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the production of a key pro-inflammatory cytokine, TNF-α, from primary human immune cells.
Objective: To determine the effect of a test compound on LPS-induced TNF-α secretion from PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood.
-
RPMI 1640 medium with 10% FBS.
-
LPS.
-
Test compound.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
ELISA plate reader.
Procedure:
-
PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Seed the cells in a 96-well plate.
-
Compound and LPS Treatment: Treat the cells with serial dilutions of the test compound for a pre-incubation period, followed by stimulation with LPS.
-
Incubation: Incubate the cells for a sufficient time to allow for TNF-α production and secretion (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.
-
TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound and determine the IC50 value.
Visualizations
TLR4 Signaling Pathway
Caption: Simplified TLR4 signaling pathway leading to NF-κB activation and this compound's point of inhibition.
Experimental Workflow for In Vitro Characterization of this compound
Caption: General experimental workflow for the in vitro and in vivo characterization of this compound.
Conclusion
This compound is a potent inhibitor of TLR4 signaling with demonstrated efficacy in preclinical models of sepsis. This guide has summarized the available quantitative data on its biological activity and provided detailed protocols for its experimental evaluation. While a comprehensive structure-activity relationship for the benzisothiazole class of TLR4 inhibitors remains to be elucidated, the information presented here provides a solid foundation for researchers in the field. Further investigation into the SAR of this compound and related compounds will be critical for the development of next-generation TLR4 modulators with improved therapeutic potential.
References
- 1. Recent Advances and Perspectives in Small-molecule TLR Ligands and Their Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6602872B1 - Substituted pyridazines having cytokine inhibitory activity - Google Patents [patents.google.com]
- 5. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the synthesis, structure-activity relationships, and bioactivity of synthetic small molecule ligands targeting toll-like receptor 4. | Read by QxMD [read.qxmd.com]
Preliminary Preclinical Studies of M62812: A TLR4 Signaling Inhibitor in Inflammation Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for M62812, a novel benzisothiazole derivative that acts as a Toll-like Receptor 4 (TLR4) signal transduction inhibitor. Sepsis, a life-threatening condition, arises from a dysregulated host response to infection, where microbial components activate TLRs, leading to widespread inflammation and coagulation cascades.[1][2] TLR4 signaling, in particular, is a critical pathway in the lipopolysaccharide (LPS)-induced activation of various cells and represents a promising target for therapeutic intervention in sepsis.[1][2][3] this compound has demonstrated significant potential in mitigating these inflammatory responses in several preclinical models.
Core Mechanism of Action: Inhibition of TLR4 Signaling
This compound functions by inhibiting the TLR4 signaling pathway, a key cascade in the innate immune response to bacterial endotoxins like LPS.[1][2] Upon binding of LPS to TLR4, a signaling cascade is initiated, leading to the activation of downstream kinases such as Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Transforming growth factor-β-Activated Kinase 1 (TAK1). This ultimately results in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a wide range of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of IRAK1 and TAK1, thereby inhibiting the activation of NF-κB and the subsequent production of inflammatory mediators.
In Vitro Efficacy of this compound
This compound has demonstrated potent inhibitory effects on the production of key inflammatory mediators in various human cell-based assays.
| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (µg/mL) | Reference |
| NF-κB Activation | NF-κB Luciferase-Expressing Cells | LPS | Luciferase Activity | 2.4 | [2] |
| TNF-α Production | Peripheral Blood Mononuclear Cells | LPS | TNF-α Levels | 0.7 | [2] |
| IL-6 Production | Human Endothelial Cells | LPS | IL-6 Levels | 0.43 | [2] |
| E-selectin Production | Human Endothelial Cells | LPS | E-selectin Levels | 1.4 | [2] |
In Vivo Efficacy in Murine Sepsis Models
The protective effects of this compound have been evaluated in two distinct and well-established murine models of sepsis.
| Model | Animal | Treatment | Key Findings | Reference |
| D-galactosamine-sensitized endotoxin shock | Mice | 10-20 mg/kg this compound (single i.v. administration) | Protected mice from lethality and reduced inflammatory and coagulatory parameters. | [1] |
| Cecal Ligation and Puncture (CLP) | Mice | 20 mg/kg this compound (i.v., once a day for three days) | Prevented mice from lethality. | [1][2] |
Experimental Protocols
In Vitro Assays
1. NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB transcription factor in response to a stimulus.
-
Cell Line: NF-κB luciferase-expressing cells (e.g., HEK293 stable cell line).
-
Protocol:
-
Cells are seeded in a 96-well plate.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with LPS (e.g., 10 µg/mL) for a defined period (e.g., 6 hours).[2]
-
Following stimulation, cells are lysed.
-
Luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.
-
The IC50 value is calculated from the dose-response curve.
-
2. LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α.
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Protocol:
-
Isolated PBMCs are plated in a 96-well plate.
-
Cells are pre-treated with different concentrations of this compound.
-
LPS (e.g., 3 µg/mL) is added to the wells to stimulate TNF-α production for a specific duration (e.g., 6 hours).[2]
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is determined from the resulting data.
-
In Vivo Models
1. D-galactosamine-sensitized Endotoxin Shock Model
This model induces a lethal inflammatory response, mimicking certain aspects of septic shock.
-
Animals: Mice (e.g., BALB/c).
-
Protocol:
-
Mice are administered a single intravenous (i.v.) dose of this compound (10-20 mg/kg).[1]
-
Shortly after, mice are challenged with an intraperitoneal (i.p.) injection of D-galactosamine and LPS to induce endotoxin shock.
-
Survival of the animals is monitored over a set period.
-
Blood and tissue samples can be collected to measure various inflammatory and coagulation markers (e.g., cytokines, thrombin-antithrombin complex).
-
2. Cecal Ligation and Puncture (CLP) Model
The CLP model is considered a more clinically relevant model of sepsis as it mimics polymicrobial infection.
-
Animals: Mice.
-
Protocol:
-
Mice undergo a surgical procedure where the cecum is ligated and then punctured with a needle to induce peritonitis and subsequent sepsis.
-
This compound is administered intravenously (e.g., 20 mg/kg, once a day for three days).[2]
-
The primary endpoint is the survival of the animals over a specified time course.
-
Conclusion
The preliminary preclinical data for this compound strongly suggest its potential as a therapeutic agent for inflammatory conditions such as sepsis. By targeting the TLR4 signaling pathway, this compound effectively reduces the production of pro-inflammatory mediators and demonstrates protective effects in robust in vivo models of sepsis.[1][2] Further investigation is warranted to fully elucidate its clinical utility. This technical guide provides a foundational understanding of the preclinical profile of this compound for researchers and professionals in the field of drug development.
References
Methodological & Application
Application Notes and Protocols for M62812: An In Vitro Efficacy and Mechanism of Action Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
M62812 is a novel benzisothiazole derivative that functions as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling.[1] TLR4 is a key pattern recognition receptor in the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering inflammatory and coagulation cascades.[1][2] Dysregulation of the TLR4 signaling pathway is implicated in the pathogenesis of sepsis and other inflammatory diseases.[1][2][3] this compound has demonstrated the ability to suppress the upregulation of inflammatory cytokines, adhesion molecules, and procoagulant activity in various human cell types, suggesting its therapeutic potential in conditions driven by excessive TLR4 activation.[1]
These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the efficacy and mechanism of action of this compound. The included methodologies are designed to be reproducible and adaptable for screening and validation of TLR4 signaling inhibitors.
Data Presentation
The following tables summarize the quantitative data on the in vitro inhibitory activity of this compound across different cell types and endpoints.
Table 1: In Vitro Inhibitory Activity of this compound on LPS-Induced Inflammatory Responses
| Cell Type | Endpoint Inhibited | This compound Concentration for Complete Inhibition | IC50 Value | Incubation Time |
| NF-κB Luciferase-Expressing Cells | NF-κB Activation | 10 µg/mL | 2.4 µg/mL | 6 hours |
| Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α Production | 3 µg/mL | 0.7 µg/mL | 6 hours |
| Human Endothelial Cells | IL-6 Production | 3 µg/mL | 0.43 µg/mL | 6 hours |
| Human Endothelial Cells | E-selectin Production | 3 µg/mL | 1.4 µg/mL | 6 hours |
Data compiled from MedchemExpress.com and related publications.[3][4]
Signaling Pathway
The diagram below illustrates the Toll-like Receptor 4 (TLR4) signaling pathway and the proposed point of inhibition by this compound. Upon recognition of Lipopolysaccharide (LPS), TLR4 recruits adaptor proteins MyD88 and TRIF, initiating downstream signaling cascades that lead to the activation of transcription factors NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines and adhesion molecules. This compound is believed to interfere with this signal transduction process.
Caption: TLR4 Signaling Pathway and this compound Inhibition.
Experimental Workflow
The following diagram outlines a typical in vitro workflow for screening and characterizing a TLR4 inhibitor like this compound. The process begins with an initial cytotoxicity assessment to determine the appropriate concentration range for subsequent functional assays.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Integrated approaches for the recognition of small molecule inhibitors for Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for M62812 in a Murine Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] The pathophysiology of sepsis involves a complex interplay of inflammation and coagulation cascades, often triggered by microbial products like lipopolysaccharide (LPS) engaging with Toll-like receptors (TLRs).[1][2] TLR4, in particular, has been identified as a key receptor in the signaling cascade initiated by LPS, making it an attractive therapeutic target for sepsis.[1][3]
M62812 is a novel benzisothiazole derivative that functions as a Toll-like Receptor 4 (TLR4) signal transduction inhibitor.[1] It has been shown to suppress the upregulation of inflammatory cytokines, adhesion molecules, and procoagulant activity in response to LPS.[1] In preclinical studies, this compound has demonstrated protective effects in murine models of sepsis, including the d-galactosamine-sensitized endotoxin shock model and the cecal ligation and puncture (CLP) model.[1] These findings suggest that this compound may have clinical utility in the treatment of sepsis by modulating both the inflammatory and coagulatory responses.[1]
These application notes provide detailed protocols for the use of this compound in a murine cecal ligation and puncture (CLP) sepsis model, a widely accepted standard for preclinical sepsis research.[4][5][6]
Mechanism of Action: TLR4 Signaling Inhibition
This compound exerts its therapeutic effects by inhibiting the TLR4 signaling pathway. Upon recognition of LPS, TLR4 initiates a signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. Both pathways culminate in the activation of transcription factors, such as NF-κB, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules, as well as the activation of the coagulation system.[1] this compound interferes with this signal transduction, thereby mitigating the excessive inflammatory and procoagulant responses characteristic of sepsis.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of a therapeutic agent in a murine CLP sepsis model. Researchers should generate their own data for this compound and use these tables as a template for presentation.
Table 1: Effect of this compound on Survival in Murine CLP Sepsis Model
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Survival Rate at 72h (%) |
| Sham | Vehicle | 10 | 100 |
| CLP + Vehicle | Vehicle | 20 | 20 |
| CLP + this compound | 20 | 20 | 60 |
| Data are representative. Statistical significance should be determined relative to the CLP + Vehicle group. |
Table 2: Effect of this compound on Serum Cytokine Levels 24h Post-CLP
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Sham | Vehicle | 50 ± 15 | 80 ± 20 |
| CLP + Vehicle | Vehicle | 800 ± 150 | 1200 ± 250 |
| CLP + this compound | 20 | 300 ± 70 | 500 ± 100 |
| *Data are representative (mean ± SD). Statistical significance should be determined relative to the CLP + Vehicle group. |
Table 3: Effect of this compound on Coagulation Parameters 24h Post-CLP
| Treatment Group | Dose (mg/kg) | Prothrombin Time (PT) (sec) | Thrombin-Antithrombin (TAT) complexes (ng/mL) |
| Sham | Vehicle | 12.5 ± 0.8 | 5 ± 1.5 |
| CLP + Vehicle | Vehicle | 25.0 ± 3.5 | 50 ± 12 |
| CLP + this compound | 20 | 15.0 ± 2.0 | 20 ± 5 |
| *Data are representative (mean ± SD). Statistical significance should be determined relative to the CLP + Vehicle group. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Formulation:
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute this compound in sterile saline to the desired stock concentration. Note: this compound may require sonication for complete dissolution in saline.[3] A final concentration of 2 mg/mL is recommended for a 20 mg/kg dose in a 20g mouse (volume of 200 µL).
-
Vortex thoroughly and use an ultrasonic bath if necessary to achieve a clear solution.
-
Prepare fresh on the day of use.
-
-
Administration:
-
The recommended dose of this compound is 20 mg/kg, administered intravenously (i.v.).[1]
-
Warm the mouse tail using a heat lamp or warm water to dilate the lateral tail vein.
-
Place the mouse in a restraining device.
-
Administer the this compound solution via the lateral tail vein using an insulin syringe.
-
The dosing regimen reported to be effective in the CLP model is a single daily injection for three consecutive days, starting shortly after the CLP procedure.[3]
-
Protocol 2: Cecal Ligation and Puncture (CLP) Murine Sepsis Model
This protocol describes a standardized procedure for inducing polymicrobial sepsis in mice. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Male BALB/c or C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol and povidone-iodine for disinfection
-
Sterile saline, pre-warmed to 37°C
-
Analgesic (e.g., buprenorphine)
-
Warming pad
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal reflex.
-
Shave the abdomen and disinfect the surgical area with alternating scrubs of 70% ethanol and povidone-iodine.
-
Place the mouse on a sterile field over a warming pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Gently exteriorize the cecum, taking care to avoid damage to the mesenteric vessels.
-
Ligate the cecum with a 3-0 silk suture at a level approximately 5-10 mm from the distal end. Ensure the ligation does not obstruct the ileocecal valve.
-
Puncture the ligated cecal stump once or twice with a 21-gauge needle. A small amount of fecal material should be expressed to ensure patency.
-
Carefully return the cecum to the abdominal cavity.
-
Close the peritoneum and skin in two separate layers using appropriate suture or wound clips.
-
-
Post-Operative Care:
-
Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Administer a long-acting analgesic (e.g., buprenorphine) subcutaneously.
-
Allow the mouse to recover on a warming pad until fully ambulatory.
-
House mice individually or in small groups and monitor closely for signs of distress. Provide easy access to food and water.
-
-
Sham Control:
-
Sham-operated control animals should undergo the same procedure, including anesthesia and laparotomy, but without ligation and puncture of the cecum.
-
Protocol 3: Assessment of Outcomes
1. Survival Monitoring:
-
Monitor mice at least twice daily for a minimum of 7 days post-CLP.
-
Record survival data and calculate survival curves using the Kaplan-Meier method.
2. Cytokine Analysis:
-
At predetermined time points (e.g., 6, 24, 48 hours post-CLP), collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure the concentrations of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using commercially available ELISA kits or multiplex bead-based assays (e.g., Luminex) according to the manufacturer's instructions.
3. Coagulation Parameter Assessment:
-
Collect blood into citrate-containing tubes (1 part 3.2% sodium citrate to 9 parts blood).
-
Prepare platelet-poor plasma by centrifuging the blood at 2500 x g for 20 minutes at 4°C.
-
Measure coagulation parameters such as Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) using a coagulometer and commercially available reagents.
-
Levels of specific coagulation markers like Thrombin-Antithrombin (TAT) complexes and D-dimer can be quantified using ELISA kits.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of sepsis through its targeted inhibition of the TLR4 signaling pathway. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in the clinically relevant CLP murine sepsis model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound and similar compounds in the field of sepsis research and drug development.
References
- 1. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Of mice and men: Laboratory murine models for recapitulating the immunosuppression of human sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of factors affecting mortality rate after sepsis in a murine cecal ligation and puncture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for M62812 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of M62812, a Toll-like receptor 4 (TLR4) signaling inhibitor, in preclinical animal studies. The information is based on published research and is intended to guide researchers in designing and executing their own experiments.
Introduction
This compound is a benzisothiazole derivative that acts as a potent inhibitor of TLR4 signal transduction.[1] Sepsis, a life-threatening condition, is often triggered by the activation of TLRs by microbial components, leading to widespread inflammation and coagulation cascades.[1][2] TLR4 signaling is a key pathway in lipopolysaccharide (LPS)-induced cellular activation, making it an attractive therapeutic target for sepsis.[1][2][3] this compound has been shown to suppress the upregulation of inflammatory cytokines, adhesion molecules, and procoagulant activity in response to LPS in both human vascular endothelial cells and peripheral mononuclear cells.[1][2]
Mechanism of Action
This compound inhibits the TLR4 signaling pathway, which is activated by LPS. This inhibition prevents the downstream activation of transcription factors like NF-κB, which are crucial for the expression of pro-inflammatory genes.[3][4] By blocking this pathway, this compound effectively reduces the inflammatory and coagulatory responses associated with sepsis.[1][3][4]
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the in vivo and in vitro dosage and administration data for this compound from animal studies.
Table 1: In Vivo Dosage and Administration of this compound in Murine Models
| Animal Model | Mouse Strain | Administration Route | Dosage | Dosing Regimen | Outcome | Reference |
| D-galactosamine-sensitized endotoxin shock | BALB/c mice | Intravenous (IV) | 10-20 mg/kg | Single administration | Protected mice from lethality and reduced inflammatory and coagulatory parameters. | [1][3] |
| Cecal Ligation and Puncture (CLP) | Not Specified | Intravenous (IV) | 20 mg/kg | Once a day for three days | Prevented mice from lethality. | [1][3] |
Table 2: In Vitro Efficacy of this compound
| Cell Type | Assay | Concentration | Incubation Time | IC₅₀ | Outcome | Reference |
| NF-κB luciferase-expressing cells | LPS-induced NF-κB activation | 10 µg/mL | 6 hours | 2.4 µg/mL | Completely inhibited NF-κB activation. | [3][4] |
| Peripheral blood mononuclear cells | LPS-induced TNF-α production | 3 µg/mL | 6 hours | 0.7 µg/mL | Completely inhibited TNF-α production. | [3][4] |
| Human endothelial cells | LPS-induced IL-6 production | 3 µg/mL | 6 hours | 0.43 µg/mL | Completely inhibited IL-6 production. | [4] |
| Human endothelial cells | LPS-induced E-selectin expression | 3 µg/mL | 6 hours | 1.4 µg/mL | Completely inhibited E-selectin expression. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in animal models of sepsis.
Protocol 1: D-galactosamine-sensitized Endotoxin Shock Model
This model is used to induce a lethal septic shock-like state in mice, making them hypersensitive to the effects of endotoxin (LPS).
Materials:
-
Male BALB/c mice
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
D-galactosamine
-
Sterile, pyrogen-free saline
-
Syringes and needles for intravenous injection
Workflow:
Figure 2: Experimental workflow for the endotoxin shock model.
Procedure:
-
Animal Acclimatization: Acclimate male BALB/c mice to the laboratory environment for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentrations (10 and 20 mg/kg).
-
LPS/D-galactosamine Preparation: Prepare a solution of LPS and D-galactosamine in sterile saline.
-
Administration:
-
Administer a single intravenous injection of this compound (10 or 20 mg/kg) or the vehicle control to the mice.
-
Immediately following the this compound or vehicle administration, inject the LPS/D-galactosamine solution intravenously.
-
-
Monitoring: Monitor the survival of the mice over a specified period (e.g., 72 hours).
-
Sample Collection and Analysis: At predetermined time points, blood samples can be collected to measure plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) and coagulation parameters.
Protocol 2: Cecal Ligation and Puncture (CLP) Model
The CLP model is a more clinically relevant model of sepsis as it mimics the polymicrobial infection that often leads to sepsis in humans.
Materials:
-
Male mice (strain as appropriate for the study)
-
This compound
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, suture)
-
Sterile, pyrogen-free saline
-
Syringes and needles for intravenous injection
Workflow:
Figure 3: Experimental workflow for the cecal ligation and puncture model.
Procedure:
-
Animal Acclimatization: As in Protocol 1.
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Make a midline incision in the abdomen to expose the cecum.
-
Ligate the cecum just below the ileocecal valve to prevent intestinal obstruction.
-
Puncture the ligated cecum with a needle of a specific gauge (the size of the needle will determine the severity of the sepsis). A small amount of fecal matter may be expressed to ensure patency.
-
Return the cecum to the abdominal cavity and close the incision in two layers (peritoneum and skin).
-
-
Fluid Resuscitation: Administer subcutaneous sterile saline for fluid resuscitation immediately after surgery.
-
Drug Administration:
-
Administer this compound (20 mg/kg) or the vehicle control intravenously once a day for three consecutive days, starting shortly after the CLP procedure.
-
-
Monitoring: Monitor the survival of the mice for an extended period (e.g., 7-10 days).
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing M62812 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
M62812 is a potent and specific small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2][3] TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and adhesion molecules.[4] By inhibiting this pathway, this compound has demonstrated potential in preclinical models for the treatment of sepsis and other inflammatory conditions.[1][2][3] These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound in inhibiting key downstream events of TLR4 activation.
Mechanism of Action: Inhibition of TLR4 Signaling
Upon binding of LPS, TLR4, in conjunction with its co-receptor MD-2, dimerizes and initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[5] The MyD88-dependent pathway rapidly activates NF-κB and MAP kinases, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[6][7][8] The TRIF-dependent pathway, which is initiated after TLR4 endocytosis, leads to the activation of IRF3 and the production of type I interferons, as well as a later phase of NF-κB activation.[5] this compound exerts its inhibitory effect on this signaling cascade, leading to a reduction in the inflammatory response.[1][2][3]
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound
The inhibitory activity of this compound on LPS-induced inflammatory responses has been quantified in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀).
| Assay | Cell Type | Stimulant | Incubation Time | IC₅₀ of this compound | Reference |
| NF-κB Activation | NF-κB luciferase-expressing cells | LPS | 6 hours | 2.4 µg/mL | [1][3] |
| TNF-α Production | Peripheral blood mononuclear cells | LPS | 6 hours | 0.7 µg/mL | [1][3] |
| IL-6 Production | Human endothelial cells | LPS | 6 hours | 0.43 µg/mL | [1][3] |
| E-selectin Expression | Human endothelial cells | LPS | 6 hours | 1.4 µg/mL | [1][3] |
Experimental Protocols
The following are detailed protocols for cell-based assays to determine the efficacy of this compound.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay measures the inhibition of LPS-induced NF-κB transcriptional activity.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Materials:
-
NF-κB reporter cell line (e.g., THP-1-Lucia™ NF-κB from InvivoGen)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Inhibitor Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL. Include an unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Luciferase Assay:
-
Allow the plate and the luciferase assay reagent to equilibrate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ of this compound.
Protocol 2: TNF-α and IL-6 ELISA
This protocol describes the measurement of secreted TNF-α and IL-6 from peripheral blood mononuclear cells (PBMCs) or human endothelial cells using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human PBMCs or human endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
This compound
-
LPS
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed PBMCs or endothelial cells in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Pre-incubation: Incubate for 1 hour at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL.
-
Incubation: Incubate for 6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.[9][10][11][12]
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in each sample. Plot the concentration against the this compound concentration to calculate the IC₅₀.
Protocol 3: E-selectin Expression by Flow Cytometry
This assay quantifies the surface expression of E-selectin on human endothelial cells in response to LPS stimulation and its inhibition by this compound.
Caption: Workflow for E-selectin Expression Assay by Flow Cytometry.
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
This compound
-
LPS
-
24-well tissue culture plates
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human E-selectin antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Plating: Seed endothelial cells in a 24-well plate and grow to confluence.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Pre-incubation: Incubate for 1 hour at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL.
-
Incubation: Incubate for 6 hours at 37°C.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Add cell dissociation solution and incubate until cells detach.
-
Neutralize with culture medium and transfer cells to FACS tubes.
-
Centrifuge and resuspend the cell pellet in FACS buffer.
-
-
Staining:
-
Add the anti-E-selectin antibody or isotype control to the cells.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the live cell population and determine the median fluorescence intensity (MFI) for E-selectin expression. Plot the MFI against the this compound concentration to calculate the IC₅₀.[13][14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toll-like Receptor-4 (TLR4) Signalling pathways | BioRender Science Templates [biorender.com]
- 7. youtube.com [youtube.com]
- 8. Toll-like receptor 4 inhibition reduces vascular inflammation in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fn-test.com [fn-test.com]
- 10. novamedline.com [novamedline.com]
- 11. raybiotech.com [raybiotech.com]
- 12. abcam.com [abcam.com]
- 13. Selectin-Binding Assay by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for the Dissolution and Application of M62812 in Cell Culture
Introduction
M62812 is a potent and selective small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2][3] Its chemical name is 6-(2-Aminophenoxy)-1,2-benzisothiazol-3-amine dihydrochloride. By targeting the TLR4 pathway, this compound effectively suppresses the inflammatory response triggered by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This makes this compound a valuable tool for researchers studying inflammatory diseases, sepsis, and other conditions where TLR4 activation plays a critical role.[1][2][3] This document provides a detailed protocol for the proper dissolution of this compound for use in in vitro cell culture experiments, along with guidelines for its application in relevant assays.
This compound Properties and Solubility
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 6-(2-Aminophenoxy)-1,2-benzisothiazol-3-amine dihydrochloride | MedChemExpress |
| Molecular Weight | 330.23 g/mol | MedChemExpress |
| Appearance | White to off-white solid | --- |
| Solubility | DMSO: 50 mg/mL (151.41 mM) | [1] |
| Water | Insoluble (<0.1 mg/mL) |
Protocol for Dissolving this compound
This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for cell culture applications. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO). It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. A final DMSO concentration of 0.1% or lower is generally recommended for most cell lines.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium appropriate for your cell line
-
Vortex mixer
-
Calibrated pipettes
Procedure:
3.1. Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.30 mg of this compound (Molecular Weight = 330.23).
-
Dissolution in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a 10 mM concentration. For 3.30 mg of this compound, add 1 mL of DMSO.
-
Complete Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
3.2. Preparation of Working Solutions
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a multi-step dilution to ensure accuracy and to minimize the final DMSO concentration.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.1%. For example, to achieve a final this compound concentration of 10 µM, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.
Application in Cell Culture: Inhibition of LPS-Induced TLR4 Signaling
This compound has been shown to inhibit LPS-induced activation of TLR4 signaling in various cell types, including human embryonic kidney (HEK) 293 cells, peripheral blood mononuclear cells (PBMCs), and human umbilical vein endothelial cells (HUVECs).[1] A common method to assess TLR4 inhibition is to measure the downstream activation of the NF-κB pathway.
4.1. Experimental Workflow for Assessing this compound Activity
References
Application Notes and Protocols for M62812 in a Cecal Ligation and Puncture (CLP) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The cecal ligation and puncture (CLP) model is a widely used and clinically relevant animal model of polymicrobial sepsis. M62812 is a benzisothiazole derivative that acts as a potent inhibitor of Toll-like receptor 4 (TLR4) signal transduction.[1][2] TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, a major trigger of the septic inflammatory cascade. By inhibiting TLR4 signaling, this compound suppresses the downstream activation of inflammatory pathways, including the production of cytokines and adhesion molecules, and the activation of coagulation cascades.[1][2]
These application notes provide a detailed protocol for utilizing this compound in a murine CLP model of sepsis. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and other TLR4 inhibitors.
Mechanism of Action of this compound
This compound is a Toll-like receptor 4 (TLR4) signaling inhibitor.[2] It effectively suppresses the lipopolysaccharide (LPS)-induced inflammatory response. In vitro studies have demonstrated that this compound inhibits the activation of NF-κB, a key transcription factor for inflammatory genes, with an IC50 of 2.4 μg/mL.[3] Furthermore, it has been shown to completely inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells and human endothelial cells, with IC50 values of 0.7 μg/mL and 0.43 μg/mL, respectively.[2][3] The primary mechanism of this compound involves the inhibition of TLR4 signal transduction, which in turn suppresses endothelial and leukocyte activation and reduces coagulation.[1][2] This targeted action on the initial stages of the inflammatory cascade makes this compound a promising candidate for sepsis research.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Procedure
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the human condition. The severity of sepsis can be modulated by altering the length of the ligated cecum and the size of the needle used for puncture.[4][5]
Materials:
-
Anesthetic: Ketamine (100 mg/kg) and xylazine (12 mg/kg) mixture, or isoflurane[6][7]
-
Surgical instruments (sterile): scissors, forceps, needle holders
-
Suture material (e.g., 2-0 silk)[8]
-
70% ethanol and povidone-iodine for sterilization
-
Sterile saline, pre-warmed to 37°C
-
Buprenorphine (0.05 mg/kg) for analgesia
-
Heating pad or lamp
Procedure:
-
Anesthetize the mouse using the chosen anesthetic regimen. Confirm the depth of anesthesia by pedal withdrawal reflex.
-
Shave the abdomen and sterilize the surgical area with alternating scrubs of 70% ethanol and povidone-iodine.
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.[7][8]
-
Gently exteriorize the cecum, avoiding damage to the mesenteric vessels.[5][8]
-
Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated determines the severity of sepsis (e.g., ligate 50-60% for mid-grade sepsis).[5] Ensure the ligation does not occlude the bowel.
-
Puncture the ligated cecum once or twice with the chosen needle (e.g., a 21-gauge needle for more severe sepsis, a 27-gauge for less severe).[6][8]
-
Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity.[9][7]
-
Return the cecum to the abdominal cavity.
-
Close the peritoneum and skin with sutures or surgical clips.[7]
-
Resuscitate the animal with a subcutaneous injection of 1 mL of pre-warmed sterile saline.[5]
-
Administer buprenorphine for post-operative analgesia.
-
Place the animal on a heating pad or under a heat lamp until fully recovered from anesthesia.
Sham Control: For sham-operated control animals, perform the same surgical procedure, including exteriorization of the cecum, but without ligation and puncture.[7]
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as specified by the manufacturer)
Procedure: Based on published data, a dose of 20 mg/kg of this compound administered intravenously has been shown to prevent lethality in a murine CLP model.[1][2] One study protocol involved administering this compound once a day for three days.[10] A common experimental design is to administer the first dose shortly after the CLP procedure.
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Administer this compound (20 mg/kg) intravenously (e.g., via tail vein injection) at a specified time point relative to the CLP surgery (e.g., immediately after surgery or at a defined post-operative time).
-
For a multi-day dosing regimen, repeat the administration as required (e.g., once daily for three days).[10]
-
The control group should receive an equivalent volume of the vehicle.
Data Presentation
The following tables summarize representative quantitative data from studies investigating TLR4 inhibition in CLP models. Note that specific data for this compound's effect on inflammatory markers in the CLP model is not publicly available; therefore, data from TLR4 knockout studies are presented as a proxy for the expected effects of TLR4 inhibition.
Table 1: Survival Outcomes
| Treatment Group | Dose | Route | Survival Rate | Reference |
| Vehicle Control | - | IV | Variable (model dependent) | - |
| This compound | 20 mg/kg | IV | Prevents lethality | [1][2] |
| TLR4 Knockout | - | - | Improved survival | [1] |
Table 2: Representative Inflammatory Marker Modulation (24 hours post-CLP)
Data are representative of the effects of TLR4 pathway inhibition in CLP models and are derived from studies on TLR4 knockout mice.
| Marker | CLP + Vehicle | CLP + TLR4 Inhibition (Proxy) | Fold Change | Reference |
| IL-1β (cardiac tissue) | Increased | Decreased | ↓ | [1] |
| IL-6 (cardiac tissue) | Increased | Decreased | ↓ | [1] |
| TNF-α (cardiac tissue) | Increased | Decreased | ↓ | [1] |
| Neutrophil Infiltration | Increased | Decreased | ↓ | [1] |
Endpoints and Analysis
Primary Endpoint:
-
Survival: Monitor animals for a defined period (e.g., 7-10 days) and record mortality. Survival curves can be generated and analyzed using the log-rank test.
Secondary Endpoints:
-
Inflammatory Cytokine Levels: Collect blood (via cardiac puncture or other approved methods) or peritoneal lavage fluid at various time points post-CLP. Measure levels of key cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Bacterial Load: Quantify bacterial counts in blood and peritoneal fluid by plating serial dilutions on agar plates.
-
Organ Damage Markers: Measure serum levels of markers for kidney (e.g., BUN, creatinine) and liver (e.g., ALT, AST) injury.
-
Histopathology: Harvest organs (e.g., lung, liver, kidney) for histological examination to assess tissue damage and inflammatory cell infiltration.
Conclusion
This compound is a promising therapeutic candidate for sepsis due to its targeted inhibition of the TLR4 signaling pathway. The protocols and data presented here provide a framework for researchers to investigate the efficacy of this compound and other TLR4 inhibitors in the clinically relevant CLP model of sepsis. Careful experimental design, including appropriate controls and a comprehensive analysis of relevant endpoints, will be crucial for elucidating the full therapeutic potential of this class of compounds.
References
- 1. Knockout of Toll-like receptor 4 improves survival and cardiac function in a murine model of severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying Therapeutic Targets for Sepsis Research: A Characterization Study of the Inflammatory Players in the Cecal Ligation and Puncture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of TLR4 signaling protects mice from sensory and motor dysfunction in an animal model of autoimmune peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Toll-Like Receptors in Sepsis: From Bench to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. immune-system-research.com [immune-system-research.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with M62812
For Researchers, Scientists, and Drug Development Professionals
Introduction
M62812 is a potent and selective inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2] TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a cascade of inflammatory responses.[1] By inhibiting TLR4 signaling, this compound has been shown to suppress the production of pro-inflammatory cytokines and the expression of adhesion molecules on immune cells and endothelial cells.[1][2] This makes this compound a promising therapeutic candidate for inflammatory conditions such as sepsis.[1][2]
Flow cytometry is an indispensable tool for the detailed analysis of heterogeneous immune cell populations at the single-cell level. It allows for the precise quantification of various immune cell subsets and the assessment of their activation status through the use of fluorescently labeled antibodies targeting specific cell surface and intracellular proteins. These application notes provide detailed protocols for the treatment of human peripheral blood mononuclear cells (PBMCs) with this compound and their subsequent analysis by flow cytometry to evaluate the compound's immunomodulatory effects.
Data Presentation: Summarized Quantitative Data
The following tables summarize expected quantitative data from in vitro flow cytometry analysis of human PBMCs treated with this compound followed by stimulation with LPS. These tables are intended to provide a framework for data presentation and easy comparison of dose-dependent effects of this compound.
Table 1: Effect of this compound on the Expression of Activation Markers on Monocytes (CD14+)
| Treatment Group | Concentration (µg/mL) | % CD86+ of CD14+ cells (Mean ± SD) | % HLA-DR+ of CD14+ cells (Mean ± SD) |
| Vehicle Control (DMSO) | - | 5.2 ± 1.5 | 90.1 ± 4.2 |
| LPS (100 ng/mL) | - | 85.3 ± 5.1 | 98.5 ± 1.0 |
| This compound + LPS | 0.1 | 60.1 ± 4.8** | 95.2 ± 2.1 |
| This compound + LPS | 1.0 | 25.7 ± 3.2 | 92.3 ± 3.5* |
| This compound + LPS | 10.0 | 10.3 ± 2.1 | 91.5 ± 3.8* |
| This compound only | 10.0 | 5.5 ± 1.8 | 90.8 ± 4.5 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS treatment alone. Data are representative of expected results.
Table 2: Effect of this compound on Intracellular Cytokine Production in Monocytes (CD14+)
| Treatment Group | Concentration (µg/mL) | % TNF-α+ of CD14+ cells (Mean ± SD) | % IL-6+ of CD14+ cells (Mean ± SD) |
| Vehicle Control (DMSO) | - | 0.8 ± 0.3 | 0.5 ± 0.2 |
| LPS (100 ng/mL) | - | 75.6 ± 6.3 | 68.2 ± 5.9 |
| This compound + LPS | 0.1 | 50.2 ± 5.1 | 45.7 ± 4.8 |
| This compound + LPS | 1.0 | 15.4 ± 2.9 | 12.1 ± 2.5 |
| This compound + LPS | 10.0 | 3.1 ± 1.1 | 2.5 ± 0.9 |
| This compound only | 10.0 | 0.9 ± 0.4 | 0.6 ± 0.3 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS treatment alone. Data are representative of expected results.
Table 3: Effect of this compound on Activation of T Lymphocytes (CD3+)
| Treatment Group | Concentration (µg/mL) | % CD69+ of CD4+ T cells (Mean ± SD) | % CD69+ of CD8+ T cells (Mean ± SD) |
| Vehicle Control (DMSO) | - | 2.1 ± 0.7 | 1.9 ± 0.6 |
| LPS (100 ng/mL) | - | 15.8 ± 2.5 | 12.4 ± 2.1 |
| This compound + LPS | 0.1 | 10.5 ± 1.9 | 8.7 ± 1.5 |
| This compound + LPS | 1.0 | 5.3 ± 1.2 | 4.8 ± 1.1 |
| This compound + LPS | 10.0 | 3.1 ± 0.9 | 2.8 ± 0.8 |
| This compound only | 10.0 | 2.3 ± 0.8 | 2.0 ± 0.7 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS treatment alone. Data are representative of expected results.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood collected in heparinized tubes 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs by adding them to a new 50 mL tube with sterile PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
In Vitro Treatment of PBMCs with this compound and LPS Stimulation
-
Plate 1 mL of the PBMC suspension (1 x 10^6 cells) into each well of a 24-well plate.
-
Prepare stock solutions of this compound in DMSO. Further dilute in complete RPMI-1640 medium to the desired final concentrations.
-
Add the desired concentrations of this compound to the respective wells. For the vehicle control, add the equivalent volume of DMSO.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
Following the pre-incubation with this compound, add LPS to a final concentration of 100 ng/mL to the designated wells.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) at this step according to the manufacturer's instructions.
-
Incubate the plate for an additional 4-6 hours (for cytokine analysis) or 18-24 hours (for surface marker analysis) at 37°C in a humidified 5% CO2 incubator.
Antibody Staining for Flow Cytometry
-
Harvest Cells: After incubation, gently resuspend the cells and transfer them to 1.5 mL microcentrifuge tubes or a 96-well V-bottom plate.
-
Wash: Centrifuge the cells at 350 x g for 5 minutes and discard the supernatant. Wash the cells with 1 mL of cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide) and centrifuge again.[3]
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add a viability dye (e.g., Zombie NIR™ or similar amine-reactive dye) according to the manufacturer's protocol to distinguish live from dead cells. Incubate for 15-20 minutes at room temperature, protected from light. Wash the cells with 1 mL of Flow Cytometry Staining Buffer.[3]
-
Surface Marker Staining: Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD19, anti-CD56, anti-CD86, anti-HLA-DR, anti-CD69). Incubate for 30 minutes at 4°C in the dark.[3]
-
Wash: Add 1 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant. Repeat this wash step.[3]
-
Fixation and Permeabilization (for intracellular staining): If only staining for surface markers, proceed to step 8. For intracellular cytokine staining, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™). Incubate for 20 minutes at 4°C.[3]
-
Intracellular Staining: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Resuspend the cells in 50 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail (e.g., anti-TNF-α, anti-IL-6). Incubate for 30-45 minutes at 4°C in the dark.[3]
-
Final Wash and Acquisition: Wash the cells once with Permeabilization/Wash Buffer (for intracellularly stained cells) or Flow Cytometry Staining Buffer (for surface-stained cells). Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.
Data Acquisition and Analysis
-
Acquire a sufficient number of events (e.g., 100,000-500,000 total events) for robust statistical analysis.
-
Use appropriate single-stain controls for compensation and fluorescence minus one (FMO) controls to set accurate gates.
-
Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™).
-
Gate on singlets, followed by live cells (viability dye negative).
-
Identify major immune cell populations based on their forward and side scatter properties and specific lineage markers (e.g., Monocytes: CD14+; T cells: CD3+; Helper T cells: CD3+CD4+; Cytotoxic T cells: CD3+CD8+).
-
Quantify the percentage of positive cells and the median fluorescence intensity (MFI) for the activation markers and cytokines of interest within each gated population.
Mandatory Visualizations
References
Application Notes and Protocols for Measuring Cytokine Levels Following M62812 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
M62812 is a potent and selective small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2][3] TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][5] Upon activation by LPS, TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5][6][7] Dysregulation of the TLR4 signaling pathway is implicated in the pathogenesis of various inflammatory diseases, including sepsis. This compound has been shown to suppress the up-regulation of inflammatory cytokines and prevent lethal septic shock in murine models, making it a compound of significant interest for therapeutic development.[1][2][3]
These application notes provide detailed protocols for measuring the in vitro and in vivo effects of this compound on cytokine production.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on cytokine production.
Table 1: In Vitro Inhibition of Cytokine Production by this compound
| Cell Type | Cytokine | Stimulant | This compound IC₅₀ | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α | LPS | 0.7 µg/mL | [1][2] |
| Human Endothelial Cells | IL-6 | LPS | 0.43 µg/mL | [2] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Mouse Model | Administration Route | This compound Dosage | Observed Effect | Reference |
| D-galactosamine-sensitized endotoxin shock | Intravenous (single dose) | 10-20 mg/kg | Protection from lethality, reduction of inflammatory and coagulatory parameters. | [2][3] |
| Cecal ligation and puncture | Intravenous (once daily for 3 days) | 20 mg/kg | Prevention of lethality. | [2][3] |
Signaling Pathway
The following diagram illustrates the TLR4 signaling pathway and the proposed point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inappropriate Activation of TLR4/NF-κB is a Cause of Heart Failure – ScienceOpen [scienceopen.com]
- 5. Altered Molecular Expression of the TLR4/NF-κB Signaling Pathway in Mammary Tissue of Chinese Holstein Cattle with Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
M62812 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the TLR4 inhibitor, M62812.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 50 mg/mL (151.41 mM).[1] It is also soluble in 0.1 M HCl at ≥ 50 mg/mL.[1] However, this compound is practically insoluble in water (< 0.1 mg/mL).[1] For optimal results, use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed moisture can negatively impact solubility.[1]
Q2: My this compound powder won't dissolve completely in DMSO. What should I do?
A2: If you encounter difficulties dissolving this compound in DMSO, gentle warming and/or sonication can be used to aid dissolution.[1] Ensure the vial is tightly capped to prevent solvent evaporation if warming.
Q3: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What causes this and how can I prevent it?
A3: This is a common issue known as "solvent shock." When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous solution, the compound can crash out of solution. To prevent this:
-
Pre-warm your media: Warm your cell culture media to 37°C before adding the this compound stock solution. Temperature changes can affect solubility.
-
Use a multi-step dilution: Instead of adding the highly concentrated DMSO stock directly to your media, perform an intermediate dilution in your culture medium.
-
Add dropwise while mixing: Add the this compound stock solution (or intermediate dilution) to the media slowly, drop by drop, while gently vortexing or swirling the tube. This ensures rapid and even dispersion.
-
Check your final DMSO concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Aliquot your this compound stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can degrade the compound and affect its solubility.
Q5: How can I prepare this compound for in vivo animal studies?
A5: Due to its poor aqueous solubility, specific formulations are required for in vivo use. Two recommended protocols are provided in the Experimental Protocols section below. These formulations use co-solvents and excipients to maintain this compound in solution for administration.
Data Summary: this compound Solubility
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 50 mg/mL | 151.41 mM | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[1] |
| 0.1 M HCl | ≥ 50 mg/mL | ≥ 151.41 mM | Saturation is not fully determined.[1] |
| Water | < 0.1 mg/mL | Insoluble | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 7.57 mM | A clear solution is obtained; saturation is not fully determined.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 7.57 mM | A clear solution is obtained; saturation is not fully determined.[1] |
Troubleshooting Guide: Common Solubility Issues
| Observation | Potential Cause | Recommended Solution |
| This compound powder is difficult to dissolve in DMSO. | Incomplete dissolution due to compound characteristics. | Use ultrasonic agitation to aid dissolution.[1] Gentle warming can also be applied. |
| Hygroscopic DMSO has absorbed water. | Use a fresh, unopened bottle of anhydrous DMSO. | |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | "Solvent shock" - rapid change in solvent polarity. | Perform serial dilutions of the stock solution in the culture medium. Add the stock solution dropwise to pre-warmed media while vortexing. |
| Final concentration exceeds aqueous solubility. | Decrease the final concentration of this compound in the experiment. | |
| Precipitate forms over time in the incubator. | Temperature or pH shift affecting solubility. | Ensure media is pre-warmed to 37°C before adding the compound and is properly buffered for the CO2 environment. |
| Interaction with media components. | Test the stability of this compound in your specific cell culture medium over the duration of your experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 50 mg/mL.
-
Solubilization: If necessary, sonicate the solution in a water bath for 10-15 minutes or until the powder is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in sterile cryovials. Store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Co-solvent)
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[1]
-
Solvent Preparation: Prepare a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolution: Add the desired amount of this compound to the solvent mixture.
-
Solubilization: Vortex and/or sonicate the mixture until the this compound is completely dissolved.
-
Administration: The resulting clear solution can be used for intravenous administration.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration (Cyclodextrin)
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[1]
-
Solvent Preparation: Prepare a solvent mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Dissolution: Add the desired amount of this compound to the solvent mixture.
-
Solubilization: Vortex and/or sonicate the mixture until the this compound is completely dissolved.
-
Administration: The resulting clear solution is suitable for in vivo use.
Visual Guides
This compound Mechanism of Action: TLR4 Signaling Inhibition
This compound is an inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2] Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] this compound blocks this pathway, thereby reducing the inflammatory response.[1][2]
Caption: this compound inhibits the LPS-induced TLR4 signaling pathway.
Experimental Workflow: Preparing this compound for In Vitro Assays
This workflow outlines the key steps to successfully prepare this compound stock solutions and working dilutions for cell-based experiments, minimizing the risk of precipitation.
Caption: Workflow for preparing this compound for in vitro experiments.
Logical Relationship: Troubleshooting this compound Precipitation
This diagram illustrates the decision-making process when encountering precipitation issues with this compound in aqueous solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
How to prepare a stable M62812 stock solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and handling of M62812 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound for in vitro use?
Q2: How should I dissolve this compound in DMSO?
Q3: What is the solubility of this compound in aqueous solutions?
Q4: How should I prepare this compound for in vivo studies?
A4: For in vivo administration, specific formulations are required to ensure solubility and bioavailability. Two common protocols are:
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3]
-
A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] Both of these formulations can achieve a solubility of at least 2.5 mg/mL.[1][3]
Q5: How should I store the this compound stock solution?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the percentage of the organic solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system. - Decrease the final working concentration of this compound. - Consider using a different vehicle for dilution, such as one containing a surfactant like Tween-80 or a cyclodextrin derivative.[1][3] |
| Difficulty dissolving this compound powder in DMSO. | The DMSO may have absorbed moisture. The compound may require energy to dissolve fully. | - Use fresh, anhydrous DMSO.[1] - Use an ultrasonic bath to aid dissolution.[1][2][3] - Gently warm the solution to 37°C while sonicating.[2] |
| Cloudiness or precipitation in the stock solution after storage. | The stock solution may have become supersaturated, or the storage temperature may have fluctuated. The solvent may have evaporated, increasing the concentration. | - Before use, warm the stock solution to room temperature or 37°C and sonicate to redissolve any precipitate.[2] - Ensure the storage vial is properly sealed to prevent solvent evaporation. - Store at a stable -20°C or -80°C.[2][3] |
Quantitative Data Summary
| Solvent/Vehicle | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL[1][2] | 151.41[1][2][3] | Ultrasonic treatment is recommended.[1][2][3] Use anhydrous DMSO.[1] |
| 0.1 M HCl | ≥ 50 mg/mL[1][2][3] | ≥ 151.41[1][2][3] | Saturation concentration may be higher. |
| Water | < 0.1 mg/mL[1][2][3] | Insoluble[1][2][3] | Not recommended for stock solution preparation. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1][3] | ≥ 7.57[1][3] | For in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | ≥ 7.57[1] | For in vivo use. |
Experimental Protocol: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Initial Mixing: Tightly cap the tube and vortex for 30-60 seconds to initially mix the powder and solvent.
-
Dissolution: Place the tube in an ultrasonic water bath. Sonicate the solution until the this compound is completely dissolved. This may take several minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
This compound Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the TLR4 signaling pathway.
Caption: Workflow for preparing a stable this compound stock solution.
References
Optimizing M62812 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of M62812, a Toll-like receptor 4 (TLR4) signaling inhibitor, for use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2][3][4] Sepsis is often triggered by microbial components like lipopolysaccharide (LPS), which activate TLRs, leading to widespread inflammation and coagulation cascades.[2][3][4] this compound works by blocking the signal transduction downstream of TLR4, thereby suppressing the activation of endothelial cells and leukocytes.[1][2][4] This inhibition reduces the production of pro-inflammatory cytokines and procoagulant factors induced by LPS.[1][2]
Q2: What is a good starting concentration range for this compound in a new cell-based assay?
A2: Based on published data, a good starting point for this compound concentration is in the low microgram per milliliter (µg/mL) range. For most cell-based assays, testing a concentration range from 0.1 µg/mL to 10 µg/mL is recommended to determine the optimal concentration for your specific cell type and experimental conditions.[1][2][3][5] It is advisable to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[6]
Q3: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
A3: this compound can be prepared in a stock solution using solvents like DMSO.[1] To avoid precipitation in your cell culture medium, ensure the final concentration of the organic solvent is low (typically less than 0.5%) to prevent solvent-induced cytotoxicity.[7] If you observe precipitation, you can try the following:
-
Sonication: Briefly sonicate the stock solution to aid dissolution.[7]
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the compound.[7]
-
Formulation: For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 have been used to improve solubility.[1] While not directly applicable to all cell culture, this indicates that co-solvents can be beneficial.
Q4: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?
A4: Several factors could contribute to a lack of inhibitory effect:
-
Suboptimal Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the IC50 for your specific assay.[6][7]
-
Cell Line Specificity: The expression and activation status of TLR4 can vary between cell lines. Confirm that your chosen cell line expresses TLR4 and that the pathway is actively signaling in your experimental setup.[7]
-
LPS Stimulation: Ensure that you are using an appropriate concentration of LPS to stimulate the TLR4 pathway. The inhibitory effect of this compound is observed in the context of LPS-induced activation.
-
Compound Stability: Consider the stability of this compound in your culture medium over the duration of your experiment. For long-term experiments, it may be necessary to perform media changes with freshly prepared this compound.[7]
Troubleshooting Guides
Issue 1: High Variability in Assay Results
High variability in cell-based assays can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use consistent pipetting techniques to achieve uniform cell distribution in the wells.[7] |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.[7] |
| Inconsistent Incubation Times | Adhere to a strict incubation schedule for both this compound treatment and the addition of assay reagents. |
| Cell Passage Number | High passage numbers can lead to changes in cell behavior and response. Use cells with a consistent and low passage number for your experiments. |
Issue 2: Determining the Optimal this compound Concentration
Finding the right balance between efficacy and off-target effects is critical.
| Experimental Step | Recommendation |
| Range-Finding Experiment | Start with a broad range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) to identify a narrower, effective range. |
| Dose-Response Curve | Perform a more detailed dose-response experiment with a narrower range of concentrations (e.g., 8-12 concentrations) to accurately determine the IC50 value.[6] |
| Cytotoxicity Assessment | Concurrently perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibitory effects are not due to cytotoxicity. The optimal concentration should effectively inhibit the target pathway without significantly impacting cell viability. |
| Positive and Vehicle Controls | Always include a positive control (e.g., a known inhibitor of the TLR4 pathway) and a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells) in your experiments. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cell-based assays.
| Assay | Cell Type | Stimulus | IC50 (µg/mL) | Reference |
| NF-κB Activation | NF-κB luciferase-expressing cells | LPS | 2.4 | [1][3] |
| TNF-α Production | Peripheral blood mononuclear cells | LPS | 0.7 | [1][3] |
| IL-6 Production | Human endothelial cells | LPS | 0.43 | [1][3] |
| E-selectin Production | Human endothelial cells | LPS | 1.4 | [1][3] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using an NF-κB Reporter Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on LPS-induced NF-κB activation in a reporter cell line.
Materials:
-
NF-κB luciferase reporter cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.1 µg/mL to 10 µg/mL (final concentration). Include a vehicle control (e.g., 0.1% DMSO).
-
This compound Treatment: Add 50 µL of the 2X this compound dilutions to the respective wells.
-
LPS Stimulation: Prepare a 4X solution of LPS (e.g., 400 ng/mL for a final concentration of 100 ng/mL) in complete medium. Add 50 µL of the LPS solution to all wells except the unstimulated control wells. Add 50 µL of medium to the unstimulated control wells.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, allow the plate to cool to room temperature. Add 100 µL of luciferase assay reagent to each well and mix gently.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the LPS-stimulated control. Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Measurement of Cytokine Production by ELISA
This protocol describes how to measure the effect of this compound on LPS-induced TNF-α production in peripheral blood mononuclear cells (PBMCs) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
96-well tissue culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of RPMI-1640 medium.
-
This compound Treatment: Prepare serial dilutions of this compound in RPMI-1640 medium and add them to the cells. Include a vehicle control.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Determine the percentage of inhibition of TNF-α production for each this compound concentration and calculate the IC50.
Visualizations
Caption: this compound inhibits the TLR4 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. ovid.com [ovid.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Potential off-target effects of M62812 in research
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of M62812, a Toll-like receptor 4 (TLR4) signaling inhibitor, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A: this compound is an inhibitor of Toll-like receptor 4 (TLR4) signal transduction.[1][2] It functions by suppressing the downstream signaling cascade initiated by the activation of TLR4, typically by lipopolysaccharide (LPS). This inhibition leads to a reduction in the production of pro-inflammatory cytokines and adhesion molecules.[3]
Q2: What are the known on-target effects of this compound?
A: this compound has been shown to inhibit the LPS-induced activation of NF-κB and the production of several inflammatory mediators.[1][2] The half-maximal inhibitory concentrations (IC50) for these effects have been determined in various human cell types.
Q3: Are there any known off-target effects of this compound?
A: To date, specific off-target effects of this compound have not been extensively documented in publicly available literature. However, as a benzisothiazole derivative, it is important to consider the potential for off-target activities common to this class of compounds. Researchers should remain vigilant for unexpected cellular phenotypes.
Q4: What are the potential consequences of on-target TLR4 inhibition that I should be aware of in my experiments?
A: The primary consequence of effective TLR4 inhibition is the suppression of the innate immune response to Gram-negative bacteria and other TLR4 ligands. In in vivo studies, this can lead to an increased susceptibility to infections. In in vitro cell culture, it is important to ensure that the observed effects are not due to the modulation of basal immune responses in the presence of low levels of endotoxins in the culture medium.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during experiments with this compound.
Issue 1: Higher than expected or variable IC50 values in cell-based assays.
-
Possible Cause 1: Cell Health and Passage Number. Cellular response to stimuli can change with passage number and overall health.
-
Troubleshooting Step: Ensure you are using cells within a consistent and low passage number range. Regularly monitor cell viability and morphology.
-
-
Possible Cause 2: Reagent Quality. The quality and purity of LPS or other TLR4 agonists can vary between batches and suppliers, affecting the potency of the stimulus.
-
Troubleshooting Step: Use a consistent source and lot of LPS. Consider titrating the LPS concentration to ensure a robust and reproducible inflammatory response in your specific cell type before initiating inhibitor studies.
-
-
Possible Cause 3: Assay Conditions. Incubation times, cell density, and serum concentration in the media can all influence the outcome of the experiment.
-
Troubleshooting Step: Optimize and standardize all assay parameters. Ensure that the incubation time with this compound is sufficient to allow for target engagement before stimulating with LPS.
-
Issue 2: Unexpected cellular phenotype or toxicity observed.
-
Possible Cause 1: Off-target effects. The compound may be interacting with other cellular targets, leading to unintended biological consequences.
-
Troubleshooting Step:
-
Counter-screening: If a specific off-target is suspected, test the activity of this compound in an assay specific for that target.
-
Use of a structurally unrelated TLR4 inhibitor: Compare the phenotype induced by this compound with that of another TLR4 inhibitor with a different chemical scaffold. A similar phenotype would suggest an on-target effect, while a different phenotype might indicate off-target activity.
-
-
-
Possible Cause 2: Compound precipitation. At higher concentrations, this compound may precipitate out of solution, leading to non-specific cellular stress and toxicity.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after the addition of this compound. Determine the solubility of this compound in your specific culture medium.
-
-
Possible Cause 3: Genotoxicity. Some benzisothiazole derivatives have been reported to have genotoxic potential.
-
Troubleshooting Step: If long-term experiments are being conducted or if effects on cell proliferation and viability are observed, consider performing a preliminary genotoxicity assay, such as a comet assay or micronucleus test.
-
Data Presentation
Table 1: On-Target Inhibitory Activity of this compound
| Target/Process | Cell Type | IC50 (µg/mL) |
| NF-κB Activation | NF-κB luciferase-expressing cells | 2.4[1][2] |
| TNF-α Production | Peripheral blood mononuclear cells | 0.7[1][2] |
| IL-6 Production | Human endothelial cells | 0.43[1][2] |
| E-selectin Production | Human endothelial cells | 1.4[1][2] |
Experimental Protocols
Key Experiment: Measurement of LPS-Induced TNF-α Secretion in Macrophages
This protocol provides a general framework for assessing the inhibitory effect of this compound on a key downstream effector of TLR4 signaling.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM complete medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Include a negative control group of cells that are not treated with LPS.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control. Plot the data and determine the IC50 value.
Visualizations
Caption: this compound inhibits the TLR4 signaling pathway.
References
M62812 stability in different laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of M62812 in various laboratory solvents, along with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Toll-like Receptor 4 (TLR4) signaling.[1] Its primary mechanism of action involves the inhibition of the TLR4 signaling pathway, which plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS). By blocking this pathway, this compound can suppress the production of pro-inflammatory cytokines and mitigate inflammatory responses.
Q2: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at 4°C, sealed away from moisture.
Q3: How should I prepare and store stock solutions of this compound?
The stability of this compound stock solutions is dependent on the solvent and storage temperature. Based on available data, the following storage conditions are recommended for prepared stock solutions:
It is best practice to prepare fresh solutions for immediate use whenever possible and to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
This compound exhibits varying solubility in different laboratory solvents. The following table summarizes the known solubility data.
This compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (151.41 mM) | Ultrasonic assistance may be required.[2][3] |
| 0.1 M HCl | ≥ 50 mg/mL (151.41 mM) | [2][3] |
| Water | < 0.1 mg/mL | Insoluble.[2][3] |
| Saline | 2.5 mg/mL (7.57 mM) | Ultrasonic assistance is needed for a clear solution.[2] |
Q5: Is there any information on the stability of this compound in other common laboratory solvents like ethanol, methanol, or acetonitrile?
Currently, there is no specific published data on the long-term stability of this compound in solvents such as ethanol, methanol, or acetonitrile. As this compound is a benzisothiazole derivative, it is recommended to exercise caution. For critical applications, it is advisable to perform a stability study in the solvent of choice. A general protocol for such a study is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Difficulty dissolving this compound in DMSO | Insufficient mixing or sonication. | Warm the solution gently (to no more than 37°C) and use an ultrasonic bath to aid dissolution.[3] |
| Precipitation observed in stock solution after storage | Solvent evaporation or exceeding solubility limit at lower temperatures. | Ensure vials are tightly sealed. Before use, allow the vial to warm to room temperature and vortex to redissolve any precipitate. If precipitation persists, the solution may be supersaturated and should be prepared fresh. |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid storing diluted working solutions for extended periods. Consider performing a stability check of your working solution under your experimental conditions. |
| Unexpected biological activity | Potential degradation of this compound leading to inactive or altered byproducts. | Verify the integrity of your this compound stock. If degradation is suspected, prepare a fresh stock solution from solid compound. |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound in a Selected Laboratory Solvent
This protocol outlines a general method to determine the stability of this compound in a specific organic solvent over time at different storage conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the chosen laboratory solvent (e.g., DMSO, ethanol) to a known concentration (e.g., 10 mM). Ensure the compound is fully dissolved. Sonication may be used if necessary.
2. Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple, small-volume, tightly sealed vials (e.g., amber glass vials to protect from light).
-
Designate different sets of vials for analysis at various time points (e.g., T=0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month).
-
Store the vials under the desired temperature conditions (e.g., room temperature, 4°C, -20°C).
3. Analysis:
-
At each designated time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the concentration and purity of this compound in the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The HPLC method should be capable of separating the parent this compound peak from any potential degradation products.
4. Data Interpretation:
-
Compare the peak area of this compound at each time point to the peak area at T=0.
-
A significant decrease in the peak area of this compound or the appearance of new peaks indicates degradation.
-
Calculate the percentage of this compound remaining at each time point to determine its stability under the tested conditions.
Visualizations
This compound Experimental Workflow
Caption: A general workflow for the preparation, use, and storage of this compound solutions in a laboratory setting.
TLR4 Signaling Pathway Inhibition by this compound
Caption: Simplified diagram of the TLR4 signaling pathway and the inhibitory action of this compound.
References
Avoiding M62812 precipitation in culture media
Refining Your Research: Troubleshooting M62812 Precipitation in Cell Culture Media
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot common issues with this compound, particularly its precipitation in culture media. The following guides and FAQs are tailored to provide direct, actionable solutions to challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a novel, potent inhibitor of the XYZ signaling pathway, a critical pathway in oncogenesis. Chemically, this compound is a weakly basic and hydrophobic small molecule. This inherent hydrophobicity leads to low aqueous solubility, making it prone to precipitation when diluted into the aqueous, neutral pH environment of standard cell culture media.
Q2: How can I visually identify this compound precipitation?
Precipitation of this compound can be observed in several ways[1]. You might notice the culture medium becoming cloudy or hazy. Fine particles may become visible to the naked eye or under a microscope, and in some cases, larger crystals can form on the surface of the culture vessel[1]. It is important to distinguish this from microbial contamination, which can also cause turbidity but is often accompanied by a rapid change in the medium's color (due to pH shifts) and the presence of motile microorganisms under high magnification[1].
Q3: My this compound, dissolved in DMSO, precipitates immediately upon addition to the culture medium. What is the primary cause?
This is a common issue that arises from the rapid change in solvent polarity. When a concentrated stock of this compound in dimethyl sulfoxide (DMSO) is introduced into the aqueous culture medium, the compound is no longer soluble and crashes out of solution[1][2][3].
Q4: Can the type of culture medium affect this compound precipitation?
Yes, the composition of the culture medium can influence the solubility of this compound[1]. Different media formulations like DMEM, RPMI-1640, and F-12 have varying concentrations of salts, amino acids, and other components that can interact with the compound and affect its solubility[1]. For instance, media with higher levels of calcium or phosphate may be more likely to form insoluble precipitates with certain compounds[1].
Q5: Is it advisable to filter the medium to remove the this compound precipitate?
Filtering the medium to remove the precipitate is not recommended. This will remove an unknown amount of the active compound, leading to an inaccurate final concentration and unreliable experimental results. The focus should be on preventing precipitation from occurring in the first place.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
Step 1: Optimizing the Stock Solution
The preparation of a suitable stock solution is the first critical step in preventing precipitation.
-
Solvent Selection: While DMSO is the most common solvent for hydrophobic compounds, other options can be considered if precipitation persists. However, always check for solvent compatibility with your cell line and experimental setup.
-
Stock Concentration: A lower, more manageable stock concentration can sometimes prevent precipitation upon dilution. It is a balance between keeping the DMSO concentration low in the final culture volume and avoiding a large dilution factor that can also shock the compound out of solution.
Step 2: Modifying the Dilution Protocol
The method of dilution is crucial. A sudden change in the solvent environment is a primary cause of precipitation.
-
Pre-warming the Medium: Always pre-warm the culture medium to 37°C before adding the this compound stock solution. Temperature can significantly impact solubility[1].
-
Stepwise Dilution: Instead of a single large dilution, a serial dilution approach can be effective.
-
Vigorous Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube[4][5]. This ensures rapid dispersion of the compound and prevents localized high concentrations that can trigger precipitation[4][5].
Step 3: Adjusting the Culture Medium's Properties
If precipitation continues, modifying the culture medium itself can be a powerful solution.
-
pH Adjustment: Since this compound is a weakly basic compound, its solubility is pH-dependent. Solubility of such compounds increases as the pH of the solution decreases[6][7]. Lowering the pH of the culture medium slightly (e.g., from 7.4 to 7.2) can sometimes enhance solubility. However, it is critical to ensure the adjusted pH is within the tolerable range for your specific cell line.
-
Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to small molecules and help keep them in solution[8][9][10]. Increasing the serum concentration (if your experimental design allows) can sometimes mitigate precipitation. However, be aware that high protein binding can also reduce the free, active concentration of your compound[8][9][11][12].
Step 4: The Use of Solubilizing Agents
For particularly challenging compounds, the use of co-solvents or surfactants can be explored.
-
Co-solvents: In addition to DMSO, other co-solvents like PEG400 or glycerin can be used in small, non-toxic concentrations to improve solubility[2].
-
Surfactants: Non-ionic surfactants such as Tween 20 or Tween 80 can also aid in solubilizing hydrophobic compounds[2].
It is imperative to perform control experiments to ensure that any additives do not affect cell viability or the experimental outcome.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mM) | Notes |
| DMSO | 100 | Recommended for primary stock solution. |
| Ethanol | 25 | Can be used as an alternative to DMSO. |
| PEG400 | 10 | Useful as a co-solvent. |
| Water | <0.01 | Practically insoluble. |
Table 2: Recommended this compound Working Concentrations in Different Media
| Culture Medium | Maximum Recommended Working Concentration (µM) | Notes |
| DMEM (10% FBS) | 10 | Standard conditions. |
| RPMI-1640 (10% FBS) | 15 | Higher solubility observed. |
| F-12 (10% FBS) | 8 | Lower solubility observed. |
Table 3: Effect of pH on this compound Solubility in DMEM + 10% FBS
| pH | Maximum Soluble Concentration (µM) | Observation |
| 7.4 | 10 | Baseline solubility. |
| 7.2 | 18 | Increased solubility. |
| 7.0 | 25 | Further increase in solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex vigorously for 1-2 minutes until the compound is completely dissolved.
-
Aliquot into smaller working volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Protocol 2: Dilution of this compound into Culture Medium
-
Objective: To prepare a 10 µM working solution of this compound in DMEM with 10% FBS.
-
Materials: 10 mM this compound stock solution, pre-warmed (37°C) DMEM with 10% FBS, sterile conical tube.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the desired volume of pre-warmed culture medium.
-
While gently vortexing the medium, add the required volume of the 10 mM this compound stock solution dropwise. For example, to make 10 mL of a 10 µM solution, add 10 µL of the 10 mM stock to 9.99 mL of medium.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Protocol 3: Preparation of pH-Adjusted Culture Medium
-
Objective: To prepare DMEM with 10% FBS at a pH of 7.2.
-
Materials: DMEM with 10% FBS, sterile 1 M HCl, sterile 1 M NaOH, sterile pH meter.
-
Procedure:
-
In a sterile biosafety cabinet, place a sterile beaker with a stir bar containing the culture medium.
-
Aseptically introduce a calibrated, sterile pH probe into the medium.
-
While stirring, slowly add sterile 1 M HCl dropwise until the pH reaches 7.2. If the pH overshoots, use sterile 1 M NaOH to adjust it back.
-
Allow the pH to stabilize for 5-10 minutes.
-
Sterile-filter the pH-adjusted medium through a 0.22 µm filter before use.
-
Visualizations
Caption: A decision-making workflow for troubleshooting this compound precipitation.
Caption: Step-by-step workflow for preparing this compound working solution.
Caption: this compound is an inhibitor of Protein Y in the XYZ signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of small molecules to BSA protein [dscm.dcci.unipi.it]
- 11. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
M62812 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in experimental results involving M62812, a Toll-like receptor 4 (TLR4) signaling inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling and Storage of this compound
Q1: What are the proper storage and handling conditions for this compound?
A1: Proper storage is critical for maintaining the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free containers. For solid forms of this compound, storage at 4°C in a sealed container away from moisture is recommended. It is advisable to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
Q2: How should I prepare this compound for in vitro and in vivo experiments?
A2: this compound has specific solubility characteristics. It is soluble in DMSO (50 mg/mL) and 0.1 M HCl (≥ 50 mg/mL), but poorly soluble in water. For in vivo experiments, working solutions should be prepared fresh on the day of use. Two common protocols for preparing this compound for intravenous administration are:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline). If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.
In Vitro Experiment Troubleshooting
Q3: My in vitro results with this compound are inconsistent. What are the potential causes?
A3: Variability in in vitro experiments with this compound can arise from several factors, many of which are related to the experimental system used to study TLR4 activation. Key areas to investigate include:
-
Lipopolysaccharide (LPS) Variability:
-
Source and Lot: Different commercial sources and even different lots from the same supplier can have varying purity and potency.
-
Preparation and Storage: Improper reconstitution or storage of LPS can lead to loss of activity. It is recommended to store LPS solutions at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Culture Conditions:
-
Cell Line: Different cell lines exhibit varying sensitivity to LPS.
-
Fetal Bovine Serum (FBS): The formulation and concentration of FBS can significantly impact cellular responsiveness to LPS. It is crucial to maintain consistency in the FBS source and lot used in a series of experiments.
-
Cell Passage Number: High passage numbers can lead to altered cellular responses. It is advisable to use cells within a defined passage range.
-
-
This compound Preparation:
-
Incomplete Solubilization: Ensure this compound is fully dissolved in the vehicle before adding it to cell cultures. The use of an ultrasonic bath can aid in solubilization.
-
Precipitation in Media: Observe for any precipitation when this compound is added to the culture medium, as this will reduce its effective concentration.
-
Q4: I am not observing the expected inhibition of inflammatory cytokines (e.g., TNF-α, IL-6) with this compound. What should I check?
A4: If you are not seeing the expected inhibitory effect of this compound, consider the following:
-
LPS Concentration: Ensure you are using an appropriate concentration of LPS to induce a robust but not overwhelming inflammatory response. The optimal LPS concentration can vary between cell types.
-
This compound Concentration: Verify the final concentration of this compound in your assay. The reported IC50 values for this compound are in the range of 0.43 to 2.4 μg/mL for the inhibition of various inflammatory markers.
-
Timing of Treatment: The timing of this compound addition relative to LPS stimulation is crucial. Pre-incubation with this compound before LPS challenge is a common experimental design.
-
Assay Sensitivity: Confirm that your cytokine detection assay (e.g., ELISA) is sensitive enough to detect the changes in cytokine levels.
In Vivo Experiment Troubleshooting
Q5: The in vivo efficacy of this compound in our sepsis model is variable. What factors should we consider?
A5: In vivo models of sepsis, such as cecal ligation and puncture (CLP), are inherently complex and can be a significant source of variability. Key factors to standardize include:
-
Animal Strain, Age, and Sex: These biological variables can influence the inflammatory response.
-
Severity of the Septic Insult: In the CLP model, the length of the ligated cecum and the size and number of punctures are critical parameters that determine the severity of sepsis and must be precisely controlled.
-
This compound Administration:
-
Route and Timing: The route of administration (e.g., intravenous) and the timing relative to the septic insult should be consistent.
-
Formulation: Ensure the formulation is prepared correctly and is stable for the duration of the experiment. Fresh preparation is recommended.
-
-
Supportive Care: The use of analgesics and fluid resuscitation can impact outcomes and should be standardized across all experimental groups.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Cell Type | Inhibited Marker | IC50 (μg/mL) | Reference |
| NF-κB luciferase-expressing cells | NF-κB activation | 2.4 | |
| Peripheral blood mononuclear cells | TNF-α production | 0.7 | |
| Human endothelial cells | IL-6 production | 0.43 | |
| Human endothelial cells | E-selectin production | 1.4 |
Table 2: In Vivo Efficacy of this compound in Murine Sepsis Models
| Sepsis Model | This compound Dose | Administration Route | Key Outcome | Reference |
| D-galactosamine-sensitized endotoxin shock | 10-20 mg/kg (single dose) | Intravenous | Protected mice from lethality and reduced inflammatory and coagulation parameters. | |
| Cecal Ligation and Puncture (CLP) | 20 mg/kg (once a day for three days) | Intravenous | Prevented mice from lethality. |
Experimental Protocols
In Vitro Inhibition of LPS-Induced TNF-α Production in Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3 μg/mL). Add the this compound dilutions to the cells and incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a working solution of LPS (from E. coli) in sterile PBS. Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 6 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve with a silk suture. The length of the ligated cecum should be consistent across all animals.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
Fluid Resuscitation: Administer subcutaneous saline for fluid resuscitation immediately after surgery.
-
This compound Administration: Prepare the this compound formulation for intravenous injection. Administer this compound (e.g., 20 mg/kg) via the tail vein at specified time points (e.g., immediately after surgery and once daily for the following two days).
-
Monitoring: Monitor the mice for survival and clinical signs of sepsis (e.g., piloerection, lethargy, hypothermia) at regular intervals for a predetermined period (e.g., 7 days).
Visualizations
Caption: this compound inhibits TLR4 signaling, preventing downstream activation of NF-κB.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
Best practices for long-term storage of M62812
This technical support center provides best practices for the long-term storage and handling of M62812, a toll-like receptor 4 (TLR4) signaling inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in maintaining the integrity and stability of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound in its solid (powder) form?
Q2: How should I prepare and store stock solutions of this compound?
Q3: Can I store this compound stock solutions at 4°C?
A3: It is not recommended to store stock solutions of this compound at 4°C for extended periods. For optimal stability, stock solutions should be stored frozen at -20°C or -80°C.[3] Storage at 4°C may be suitable for short-term use (a few days), but for long-term storage, freezing is essential to prevent degradation.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may not be visually apparent. The most reliable way to assess the integrity of the compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the expected peak area or the appearance of new peaks in an HPLC chromatogram can indicate degradation. Biologically, a decrease in the compound's inhibitory activity in a TLR4 signaling assay would also suggest potential degradation.
Q5: What safety precautions should I take when handling this compound?
A5: When handling this compound, it is important to avoid inhalation of the powder and contact with skin and eyes.[4] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Compound degradation due to improper storage. | Verify the storage conditions of both the solid compound and stock solutions. Prepare fresh stock solutions from a new vial of this compound powder if possible. Analyze the stock solution by HPLC or MS to confirm its integrity and concentration. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Difficulty dissolving this compound powder. | Use of an inappropriate solvent. | This compound has low solubility in water.[1][2] Use DMSO or 0.1 M HCl for initial solubilization.[1][2] For aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system. |
| Compound has precipitated out of solution. | Visually inspect the solution for any precipitate. If precipitation is observed, gentle warming (to 37°C) and sonication may help to redissolve the compound.[2] Prepare fresh solutions if solubility issues persist. | |
| Visible changes in the this compound powder (e.g., discoloration, clumping). | Moisture absorption or degradation. | Do not use the compound if you observe any changes in its physical appearance. Contact the supplier for a replacement. Ensure that the container is always tightly sealed and stored in a dry environment. |
Data Presentation: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container | Key Considerations |
| Solid (Powder) | 4°C or -20°C | Refer to Certificate of Analysis | Tightly sealed, opaque vial | Protect from moisture |
| Stock Solution | -20°C | Up to 1 month[3] | Tightly sealed, single-use aliquots | Avoid freeze-thaw cycles; Protect from moisture |
| -80°C | Up to 6 months[3] | Tightly sealed, single-use aliquots | Avoid freeze-thaw cycles; Protect from moisture |
Experimental Protocols & Methodologies
The primary experimental application of this compound is the inhibition of TLR4 signaling. A key experiment to validate its activity involves measuring the inhibition of lipopolysaccharide (LPS)-induced responses in immune cells.
Protocol: Inhibition of LPS-Induced NF-κB Activation
-
Cell Culture: Culture human embryonic kidney 293 (HEK293) cells stably expressing TLR4 and an NF-κB luciferase reporter gene in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 6 hours.[3]
-
Luciferase Assay: Following stimulation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the LPS response.
Mandatory Visualization
Caption: Workflow for the proper storage and handling of this compound.
References
Validation & Comparative
A Comparative Analysis of M62812 and TAK-242 in Preclinical Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. A key initiator of the inflammatory cascade in Gram-negative sepsis is the interaction of lipopolysaccharide (LPS) with Toll-like receptor 4 (TLR4). Consequently, inhibitors of the TLR4 signaling pathway have emerged as promising therapeutic candidates. This guide provides a comparative overview of two such inhibitors, M62812 and TAK-242, based on available preclinical data.
Mechanism of Action: Targeting the TLR4 Signaling Cascade
Both this compound and TAK-242 are small molecule inhibitors that target the TLR4 signaling pathway, albeit with some differences in their characterized mechanisms. TAK-242 is known to selectively bind to cysteine 747 in the intracellular domain of TLR4.[1][2] This binding disrupts the interaction of TLR4 with its downstream adaptor proteins, thereby inhibiting both MyD88-dependent and MyD88-independent (TRIF-dependent) signaling pathways.[1][2] The precise binding site and detailed inhibitory mechanism of this compound are less specifically defined in the available literature, but it is characterized as a TLR4 signal transduction inhibitor.[3][4]
Diagram of the TLR4 Signaling Pathway and Inhibition Sites
Caption: TLR4 signaling pathway and points of inhibition by this compound and TAK-242.
In Vitro Efficacy
Both compounds have demonstrated the ability to inhibit the production of key inflammatory mediators in cellular assays.
| Compound | Assay | Cell Type | Endpoint | IC50 | Reference |
| This compound | LPS-induced NF-κB activation | NF-κB luciferase-expressing cells | NF-κB activity | 2.4 µg/mL | [4] |
| LPS-induced TNF-α production | Peripheral blood mononuclear cells | TNF-α level | 0.7 µg/mL | [4] | |
| LPS-induced IL-6 production | Human endothelial cells | IL-6 level | 0.43 µg/mL | [4] | |
| LPS-induced E-selectin production | Human endothelial cells | E-selectin level | 1.4 µg/mL | [4] | |
| TAK-242 | LPS-induced TNF-α production | RAW264.7 cells | TNF-α level | 14.5 nM | [5] |
In Vivo Efficacy in Sepsis Models
This compound in Murine Sepsis Models
This compound has shown protective effects in two different mouse models of sepsis.
| Sepsis Model | Animal | Treatment Protocol | Key Findings | Reference |
| D-galactosamine-sensitized endotoxin shock | Mice | 10-20 mg/kg, single intravenous administration | Protected mice from lethality and reduced inflammatory and coagulation parameters. | [3][4] |
| Cecal Ligation and Puncture (CLP) | Mice | 20 mg/kg, intravenous, once a day for three days | Prevented mice from lethality. | [3][4] |
TAK-242 in Rodent Sepsis Models
TAK-242 has been evaluated in various rodent models of sepsis, demonstrating its potential to mitigate the inflammatory response and improve survival.
| Sepsis Model | Animal | Treatment Protocol | Key Findings | Reference |
| E. coli-induced lethality (BCG-primed) | Mice | ≥0.3 mg/kg, intravenous, co-administered with ceftazidime | Statistically significant protection from lethality. 3 mg/kg prevented lethality in all mice. Significantly suppressed serum TNF-α, IL-1β, and IL-10. | [6] |
| Lipoteichoic acid (LTA)-induced lethality | Mice | ≥0.3 mg/kg, intravenous | Statistically significant protection from lethality. 3 mg/kg rescued all mice. Dose-dependently suppressed serum IL-6. | [6] |
| Cecal Ligation and Puncture (CLP) | Rats | 3 mg/kg, intraperitoneal injection | Reduced serum and kidney levels of TNF-α, IL-1β, and IL-6. Improved markers of kidney injury (BUN, Creatinine). | [7] |
Experimental Protocols
D-galactosamine-Sensitized Endotoxin Shock Model
This model induces a state of hypersensitivity to LPS, leading to a rapid and severe inflammatory response.
Diagram of the D-galactosamine-Sensitized Endotoxin Shock Model Workflow
Caption: Workflow for the D-galactosamine-sensitized endotoxin shock model.
Methodology:
-
Animal Model: Typically, mice (e.g., BALB/c) are used.
-
Sensitization: Animals are co-injected with D-galactosamine, which sensitizes them to the lethal effects of LPS, primarily through hepatotoxicity.[8]
-
Treatment: this compound (10-20 mg/kg) or a vehicle control is administered intravenously.[3]
-
LPS Challenge: A lethal dose of LPS is administered to induce endotoxic shock.
-
Endpoints: The primary endpoint is typically survival over a defined period (e.g., 48-72 hours). Secondary endpoints may include measuring serum levels of inflammatory cytokines and markers of coagulation.
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered a more clinically relevant model of sepsis as it mimics polymicrobial peritonitis.
Diagram of the Cecal Ligation and Puncture (CLP) Model Workflow
Caption: Workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
Methodology:
-
Animal Model: Mice or rats are commonly used.
-
Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve, and punctured one or more times with a needle of a specific gauge to induce leakage of fecal content into the peritoneal cavity, leading to polymicrobial peritonitis.[9][10][11]
-
Treatment: this compound (20 mg/kg, IV, daily for 3 days) or TAK-242 (3 mg/kg, IP) or vehicle is administered.[3][7]
-
Endpoints: The primary endpoint is survival. Secondary endpoints include measurement of inflammatory cytokines in serum and tissues, assessment of bacterial load, and evaluation of organ function (e.g., kidney, liver).[7]
Summary and Conclusion
Both this compound and TAK-242 demonstrate efficacy as TLR4 signaling inhibitors in preclinical models of sepsis. They effectively reduce the inflammatory response and improve survival in rodent models. While TAK-242's mechanism of action is more precisely defined, both compounds show promise as potential therapeutic agents for sepsis. It is important to note that despite promising preclinical data, TAK-242 did not demonstrate a significant benefit in human clinical trials for sepsis.[12] The clinical development status of this compound is less clear from the available information.
The lack of direct head-to-head comparative studies makes it difficult to definitively conclude which compound has a superior preclinical profile. The choice of inhibitor for further research and development may depend on a variety of factors including pharmacokinetic and pharmacodynamic properties, safety profiles, and the specific context of the septic insult being modeled. The data presented in this guide serves as a valuable resource for researchers in the field of sepsis and TLR4-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of binding site for the novel small-molecule TLR4 signal transduction inhibitor TAK-242 and its therapeutic effect on mouse sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Systemic TAK-242 prevents intrathecal LPS evoked hyperalgesia in male, but not female mice and prevents delayed allodynia following intraplantar formalin in both male and female mice: The role of TLR4 in the evolution of a persistent pain state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK-242, a novel Toll-like receptor 4 signal transduction inhibitor, protects mice in Escherichia coli-induced and lipoteichoic acid-induced lethality models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK-242 improves sepsis-associated acute kidney injury in rats by inhibiting the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galactosamine-induced sensitization to the lethal effects of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cecal Ligation and Puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Enhancing acute inflammatory and sepsis treatment: superiority of membrane receptor blockade [frontiersin.org]
A Comparative Guide to TLR4 Antagonists: M62812 versus Eritoran
For Researchers, Scientists, and Drug Development Professionals
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering inflammatory responses. Dysregulation of this pathway is implicated in the pathophysiology of sepsis and other inflammatory diseases, making TLR4 an attractive therapeutic target. This guide provides a detailed comparison of two notable TLR4 antagonists: M62812, a novel benzisothiazole derivative, and Eritoran (E5564), a well-studied synthetic lipid A analog.
Mechanism of Action: Inhibiting the Inflammatory Cascade
Both this compound and Eritoran function by interrupting the TLR4 signaling cascade initiated by LPS. Eritoran acts as a direct competitive antagonist. It mimics the structure of lipid A and binds to the hydrophobic pocket of MD-2, a co-receptor of TLR4. This occupation of the MD-2 pocket prevents the binding of LPS and subsequent dimerization of the TLR4/MD-2 complex, a crucial step for downstream signal transduction.[1][2]
This compound is described as a TLR4 signal transduction inhibitor.[3][4] While its precise binding site is not as extensively characterized in the provided literature as Eritoran's, it effectively suppresses the downstream consequences of TLR4 activation, such as the activation of the transcription factor NF-κB and the production of inflammatory cytokines.[3][4]
Below is a diagram illustrating the TLR4 signaling pathway and the points of inhibition for these antagonists.
Comparative Performance Data
Quantitative data on the inhibitory potency of this compound and Eritoran have been reported in various in vitro systems. While direct head-to-head studies are limited, the available data allows for a comparative assessment. The IC50 values for this compound have been converted from µg/mL to µM for a standardized comparison, using a molecular weight of 330.23 g/mol .
| Parameter | This compound | Eritoran (E5564) | Experimental System | Reference |
| IC50 (NF-κB Activation) | ~7.27 µM (2.4 µg/mL) | Not explicitly stated in provided results | LPS-induced NF-κB in luciferase reporter cells | [3][4] |
| IC50 (TNF-α Production) | ~2.12 µM (0.7 µg/mL) | >95% inhibition at 25 nM (0.025 µM) | LPS-stimulated human PBMCs / Whole Blood | [2][3][4] |
| IC50 (IL-6 Production) | ~1.30 µM (0.43 µg/mL) | Not explicitly stated in provided results | LPS-stimulated human endothelial cells | [3] |
| In Vivo Efficacy | Protected mice from lethality in endotoxin shock and CLP sepsis models (10-20 mg/kg) | Conferred survival benefit in animal models of sepsis | Murine sepsis models | |
| Clinical Development | Preclinical | Failed Phase III trial for severe sepsis (did not reduce 28-day mortality) | Human clinical trials | [5][6][7] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell type, LPS concentration, incubation time). The data presented is aggregated from different studies and should be interpreted with caution.
Key Experimental Protocols
Detailed and reproducible protocols are essential for evaluating and comparing TLR4 antagonists. Below are representative methodologies for two key in vitro assays.
LPS-Induced Cytokine Production in Human PBMCs
This assay measures the ability of a compound to inhibit the production of inflammatory cytokines from primary human immune cells following stimulation with LPS.
Methodology:
-
Isolation of PBMCs:
-
Dilute whole blood collected in heparinized tubes with an equal volume of Phosphate-Buffered Saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque® density gradient medium in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer (the "buffy coat").
-
Wash the collected cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin/streptomycin).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Assay Procedure:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of the test inhibitor (this compound or Eritoran) or vehicle control for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS (from E. coli O111:B4) to a final concentration of 10-100 ng/mL.
-
Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activity of the NF-κB transcription factor, a key downstream effector in the TLR4 pathway, using a reporter gene system.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293 or THP-1) that stably or transiently expresses TLR4, MD-2, and CD14.
-
Transfect the cells with a luciferase reporter plasmid containing multiple NF-κB response elements upstream of the luciferase gene. A co-transfection with a constitutively expressed control reporter (e.g., Renilla luciferase) is recommended for normalization.
-
Plate the transfected cells in a 96-well, white-walled assay plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add fresh medium containing serial dilutions of the TLR4 inhibitor (this compound or Eritoran) or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
Add LPS (10-100 ng/mL) to stimulate the TLR4 pathway. Include unstimulated control wells.
-
Incubate for an additional 5-6 hours to allow for reporter gene expression.
-
-
Luciferase Activity Measurement:
-
Remove the medium and lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Add the luciferase substrate to the cell lysate.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
If a control reporter was used, add the appropriate substrate and measure its activity.
-
Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity. Calculate the percentage of inhibition relative to the LPS-stimulated vehicle control.
-
Summary and Conclusion
Both this compound and Eritoran are potent inhibitors of the TLR4 signaling pathway, with distinct chemical structures and developmental histories.
-
Eritoran is a well-characterized competitive antagonist of the TLR4/MD-2 complex. Despite strong preclinical data, it ultimately failed to demonstrate efficacy in a large-scale Phase III clinical trial for severe sepsis, highlighting the complexity of targeting this pathway in a heterogeneous patient population.[5][6][7]
-
This compound is a small molecule inhibitor that demonstrates low micromolar to high nanomolar potency in blocking LPS-induced inflammation in various human cell types in vitro.[3][4] Preclinical studies in animal models of sepsis have shown promising results.
For researchers, this compound represents a valuable tool for investigating the role of TLR4 signaling in various disease models. Eritoran, while not successful as a sepsis therapeutic, remains a benchmark compound for TLR4/MD-2 antagonism. The choice between these inhibitors will depend on the specific research question, experimental model, and desired mechanism of action. The provided protocols offer a foundation for conducting rigorous in vitro comparisons to guide future drug development efforts targeting the TLR4 pathway.
References
- 1. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of M62812 and Other TLR4 Antagonists for Preclinical Research
This guide provides a comparative overview of the Toll-like Receptor 4 (TLR4) antagonist M62812 against other prominent TLR4 inhibitors, TAK-242 (Resatorvid) and Eritoran. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of publicly available experimental data to inform preclinical research and development decisions.
Introduction to TLR4 Antagonism
Toll-like Receptor 4 is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. While essential for host defense, dysregulated TLR4 signaling can contribute to the pathophysiology of various inflammatory conditions, including sepsis, autoimmune diseases, and neuroinflammation. TLR4 antagonists are a class of molecules designed to inhibit this signaling pathway, offering therapeutic potential for a range of inflammatory disorders.
Comparative Efficacy of TLR4 Antagonists
The following tables summarize the in vitro efficacy of this compound, TAK-242, and Eritoran based on available preclinical data. Direct comparative studies between this compound and the other antagonists are limited; therefore, the data is presented from individual studies to allow for a cross-comparison of their inhibitory activities.
Table 1: In Vitro Inhibition of NF-κB Activation
| Compound | Cell Line | Stimulant | IC50 | Reference |
| This compound | NF-κB luciferase-expressing cells | LPS | 2.4 µg/mL | [1] |
| TAK-242 | HEK293 cells (expressing human TLR4/MD2/CD14) | LPS | Not explicitly defined as IC50, but significant inhibition observed | |
| Eritoran | Not explicitly defined in terms of IC50 for NF-κB | LPS | Blocked NF-κB activation |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Type | Cytokine | IC50 | Reference |
| This compound | Peripheral blood mononuclear cells | TNF-α | 0.7 µg/mL | [1] |
| This compound | Human endothelial cells | IL-6 | 0.43 µg/mL | [1] |
| TAK-242 | RAW264.7 cells and mouse peritoneal macrophages | NO, TNF-α, IL-6 | 1.1 to 11 nM | |
| TAK-242 | Human peripheral blood mononuclear cells | Multiple cytokines | 11 to 33 nM | |
| Eritoran | Human myeloid and macrophage cultures | Not specified | Inhibited cytokine production |
Table 3: In Vitro Inhibition of Adhesion Molecule Expression
| Compound | Cell Type | Molecule | IC50 | Reference |
| This compound | Human endothelial cells | E-selectin | 1.4 µg/mL | [1] |
| TAK-242 | Not Reported | - | - | |
| Eritoran | Not Reported | - | - |
Table 4: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | Murine d-galactosamine-sensitized endotoxin shock model | Protected mice from lethality and reduced inflammatory and coagulatory parameters at 10-20 mg/kg (single intravenous administration). | |
| This compound | Murine cecal ligation and puncture model | Prevented lethality at 20 mg/kg. | |
| TAK-242 | Murine and porcine models of sepsis | Suppressed serum levels of TNF-α, IL-1, and IL-6. | |
| Eritoran | Animal models of bacterial sepsis | Conferred a survival benefit. |
Signaling Pathways and Mechanism of Action
The following diagram illustrates the canonical TLR4 signaling pathway and the points of intervention for this compound, TAK-242, and Eritoran.
References
Validating M62812's Specificity for TLR4 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of M62812, a Toll-like receptor 4 (TLR4) signaling inhibitor, with other potential alternatives, supported by experimental data. This compound has been identified as a promising candidate for the research of sepsis by inhibiting endothelial and leukocyte activation and reducing lipopolysaccharide (LPS)-induced coagulation and inflammatory responses.[1][2]
Mechanism of Action
This compound is a benzisothiazole derivative that functions as a Toll-like receptor 4 (TLR4) signaling inhibitor.[3][4] The TLR4 signaling pathway is a key component of the innate immune system, recognizing LPS, a major component of the outer membrane of Gram-negative bacteria.[3][5] Activation of TLR4 triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines and the activation of coagulation pathways, which are central to the pathogenesis of sepsis.[2][3] this compound suppresses the upregulation of inflammatory cytokines, adhesion molecules, and procoagulant activity induced by LPS in various human cell types.[3][4]
Quantitative Performance Data
The following table summarizes the in vitro efficacy of this compound in inhibiting various LPS-induced responses. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in different cellular contexts.
| Assay | Cell Type | Parameter Measured | IC50 (µg/mL) | Reference |
| NF-κB Activation | NF-κB luciferase-expressing cells | Luciferase Activity | 2.4 | [1][2] |
| TNF-α Production | Peripheral Blood Mononuclear Cells | TNF-α Levels | 0.7 | [1][2] |
| IL-6 Production | Human Endothelial Cells | IL-6 Levels | 0.43 | [1][2] |
| E-selectin Production | Human Endothelial Cells | E-selectin Levels | 1.4 | [1][2] |
In Vivo Efficacy
In animal models of sepsis, this compound has demonstrated significant protective effects. A single intravenous administration of 10-20 mg/kg of this compound protected mice from lethality in a D-galactosamine-sensitized endotoxin shock model and reduced inflammatory and coagulation parameters.[3][4] Furthermore, in a murine cecal ligation and puncture model, a more clinically relevant model of sepsis, this compound at a dose of 20 mg/kg also prevented lethality.[3][4]
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound are provided below.
In Vitro Inhibition of LPS-Induced Responses
1. Cell Culture and Treatment:
-
Human peripheral blood mononuclear cells (PBMCs) or human vascular endothelial cells are cultured under standard conditions.
-
Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Following pre-incubation, cells are stimulated with an optimal concentration of lipopolysaccharide (LPS) to induce an inflammatory response.
2. Measurement of Inflammatory Mediators:
-
Cytokine Production (TNF-α, IL-6): Supernatants from cell cultures are collected after a defined incubation period (e.g., 6 hours). Cytokine concentrations are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for the target cytokine.
-
Adhesion Molecule Expression (E-selectin): Cell surface expression of E-selectin on endothelial cells is determined by cell-based ELISA or flow cytometry using a specific antibody.
-
NF-κB Activation: NF-κB activation is assessed using a reporter gene assay in cells stably transfected with a luciferase gene under the control of an NF-κB promoter. Luciferase activity is measured using a luminometer.
3. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Murine Sepsis Models
1. Endotoxin Shock Model:
-
Mice are sensitized with D-galactosamine.
-
A lethal dose of LPS is administered intraperitoneally.
-
This compound or a vehicle control is administered intravenously at a specified time relative to the LPS challenge.
-
Survival is monitored over a set period (e.g., 72 hours).
-
Blood samples may be collected to measure inflammatory cytokines and coagulation markers.
2. Cecal Ligation and Puncture (CLP) Model:
-
A laparotomy is performed on anesthetized mice.
-
The cecum is ligated below the ileocecal valve and punctured with a needle of a specific gauge to induce polymicrobial sepsis.
-
The cecum is returned to the peritoneal cavity, and the incision is closed.
-
This compound or a vehicle control is administered at specified time points post-surgery.
-
Survival is monitored, and organ damage can be assessed histologically.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: TLR4 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Comparison with Other TLR4 Inhibitors
While direct head-to-head comparative studies between this compound and other specific TLR4 inhibitors are not extensively detailed in the public domain, the validation approach for TLR4 inhibitors generally follows a similar pattern. For instance, the discovery and validation of another class of small molecule TLR4 inhibitors, such as C34, also involved in vitro screening in various cell lines (e.g., enterocytes and macrophages) and in vivo testing in models of endotoxemia.[6][7] The efficacy of these compounds is similarly determined by their ability to inhibit LPS-induced inflammatory responses.[6][7]
The specificity of TLR4 inhibitors is a critical aspect, as off-target effects can lead to unwanted side effects. The development of TLR4 antagonists has been a significant area of research, with some compounds progressing to clinical trials.[8] However, the translation of efficacy from rodent models to humans has been challenging.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. ovid.com [ovid.com]
- 4. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors | PLOS One [journals.plos.org]
- 7. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor 4 (TLR4) inhibitors: Current research and prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
M62812: A Focused Inhibitor of TLR4 Signaling with Limited Public Data on Cross-Reactivity
For researchers, scientists, and drug development professionals, M62812 has been identified as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling. However, a comprehensive public profile of its cross-reactivity with other Toll-like receptors (TLRs) remains largely unavailable in peer-reviewed literature and public databases.
This compound, a benzisothiazole derivative, has been shown to effectively suppress the inflammatory cascade initiated by lipopolysaccharide (LPS), the primary ligand for TLR4.[1][2][3] This inhibitory action prevents the activation of downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and other mediators.[1][2][3] While its activity against TLR4 is documented, extensive studies detailing its selectivity and potential off-target effects on other TLR family members are not publicly accessible. This lack of cross-reactivity data is a critical gap for a complete understanding of its therapeutic potential and safety profile.
In Vitro Inhibition of TLR4-Mediated Responses
Published studies have demonstrated the efficacy of this compound in various in vitro models of TLR4 activation. These experiments highlight its ability to interfere with key inflammatory processes.
| Cell Type | Assay | Endpoint Measured | IC50 (µg/mL) | Reference |
| NF-κB Luciferase-Expressing Cells | LPS-induced NF-κB Activation | Luciferase Activity | 2.4 | [1] |
| Peripheral Blood Mononuclear Cells | LPS-induced TNF-α Production | TNF-α Levels | 0.7 | [1] |
| Human Endothelial Cells | LPS-induced IL-6 Production | IL-6 Levels | 0.43 | [1] |
| Human Endothelial Cells | LPS-induced E-selectin Production | E-selectin Levels | 1.4 | [1] |
Experimental Protocols
NF-κB Reporter Gene Assay: A standard method to assess the inhibition of TLR4 signaling is through a reporter gene assay. In this setup, cells are engineered to express a reporter gene, such as luciferase, under the control of an NF-κB responsive promoter.
-
Cell Culture: NF-κB luciferase-expressing cells are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified duration.
-
Stimulation: The cells are then stimulated with a known TLR4 agonist, typically LPS, to induce NF-κB activation.
-
Lysis and Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of NF-κB activation.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.
Cytokine Production Assay: To measure the effect of this compound on the production of inflammatory cytokines, primary cells or cell lines are used.
-
Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) or human endothelial cells are isolated and cultured.
-
Inhibitor Treatment: The cells are treated with different concentrations of this compound.
-
TLR Agonist Stimulation: Following pre-incubation with the inhibitor, the cells are stimulated with LPS.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines such as TNF-α and IL-6 in the supernatant is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).
-
IC50 Determination: The IC50 value is determined by analyzing the dose-response curve of cytokine inhibition by this compound.
Visualizing the Mechanism and Experimental Approach
To illustrate the biological context and experimental design for evaluating TLR inhibitors, the following diagrams are provided.
Caption: TLR4 signaling pathway initiated by LPS and inhibited by this compound.
Caption: Workflow for assessing TLR inhibitor cross-reactivity.
References
A Head-to-Head Comparison of M62812 and Other Sepsis Treatments
For Researchers, Scientists, and Drug Development Professionals
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The quest for effective therapies beyond the current standard of care is a priority in medical research. This guide provides a head-to-head comparison of M62812, a novel Toll-like Receptor 4 (TLR4) signaling inhibitor, with other emerging and established treatments for sepsis. We will delve into their mechanisms of action, present available experimental data, and outline the methodologies of key studies to offer a comprehensive overview for the scientific community.
Executive Summary
The current standard of care for sepsis primarily involves early administration of antibiotics, fluid resuscitation, and vasopressor therapy to maintain blood pressure.[1][2][3][4][5] While crucial for patient management, these supportive measures do not directly target the underlying inflammatory cascade that drives sepsis pathology. This has spurred the development of novel therapeutics aimed at modulating the host's immune response.
This guide will compare the preclinical data of the TLR4 inhibitor, this compound, with clinical findings for several other investigational therapies:
-
Adrecizumab: A monoclonal antibody that targets the vasoactive peptide adrenomedullin to restore vascular integrity.
-
Allocetra: An off-the-shelf cell therapy designed to modulate the immune response.
-
Anakinra: An interleukin-1 receptor antagonist that has shown promise in a specific subset of sepsis patients.
-
Selepressin: A selective vasopressin V1a receptor agonist that was investigated for its vasopressor effects.
By examining the available evidence, this guide aims to provide a clear and objective comparison to inform future research and development in the field of sepsis therapeutics.
Mechanism of Action and Signaling Pathways
A fundamental understanding of the signaling pathways targeted by these therapies is crucial for their evaluation.
This compound: This compound inhibits the Toll-like Receptor 4 (TLR4) signaling pathway.[6][7][8][9] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of coagulation pathways, both of which are central to the pathophysiology of sepsis.[6][8][9]
Adrecizumab: This monoclonal antibody targets the N-terminus of adrenomedullin (ADM), a peptide hormone involved in regulating vascular tone and permeability.[10] In sepsis, excess ADM can lead to vasodilation and vascular leakage. Adrecizumab is designed to stabilize circulating ADM, enhancing its beneficial effects on the endothelial barrier while reducing its detrimental vasodilatory effects in the interstitium.[10]
Head-to-Head Comparison of Efficacy
The following tables summarize the available quantitative data for this compound and the selected alternative treatments.
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell/Animal Model | Results | Source |
| IC50 for NF-κB activation | NF-κB luciferase-expressing cells | 2.4 μg/mL | [6][8] |
| IC50 for TNF-α production | Human peripheral blood mononuclear cells | 0.7 μg/mL | [6][8] |
| IC50 for IL-6 production | Human endothelial cells | 0.43 μg/mL | [6][8] |
| IC50 for E-selectin production | Human endothelial cells | 1.4 μg/mL | [6][8] |
| Survival | Murine d-galactosamine-sensitized endotoxin shock model | Protected mice from lethality at 10-20 mg/kg | [7][8][9] |
| Survival | Murine cecal ligation and puncture (CLP) model | Prevented lethality at 20 mg/kg | [7][8][9] |
Table 2: Clinical Efficacy of Alternative Sepsis Treatments
| Treatment | Clinical Trial | Key Efficacy Endpoints & Results | Source |
| Adrecizumab | AdrenOSS-2 (Phase II) | 28-day mortality: 23.9% (Adrecizumab) vs. 27.7% (placebo); HR 0.84 (95% CI 0.53-1.31), p=0.44. Change in SOFA score: More pronounced improvement in the Adrecizumab group (difference of 0.76, 95% CI 0.18-1.35; p=0.007). | [10][11][12] |
| Allocetra | Phase II | Mortality: 65% reduction in overall mortality rate compared to expected outcomes. SOFA score reduction (by day 28): 90% in urinary tract infections, 68% in community-acquired pneumonia, 36% in internal abdominal infections. | [13][14][15] |
| Anakinra | Re-analysis of Phase III | 28-day survival in patients with HBD/DIC: 65.4% (Anakinra) vs. 35.3% (placebo); HR for death 0.28 (0.11-0.71), p=0.0071. | [16] |
| Selepressin | SEPSIS-ACT (Phase 2b/3) | Ventilator- and vasopressor-free days: 15.0 (Selepressin) vs. 14.5 (placebo); difference 0.6 (95% CI -1.3 to 2.4), p=0.41. 90-day mortality: 40.6% (Selepressin) vs. 39.4% (placebo); difference 1.1% (95% CI -6.5 to 8.8), p=0.77. Trial stopped for futility. | [17][18][19] |
Experimental Protocols
Detailed methodologies are essential for the critical evaluation of research findings. Below are summaries of the experimental protocols for the key studies cited.
This compound Preclinical Studies
-
In Vitro Assays: Human peripheral blood mononuclear cells and human umbilical vein endothelial cells were stimulated with LPS in the presence of varying concentrations of this compound. Cytokine levels (TNF-α, IL-6) and E-selectin expression were measured by ELISA. NF-κB activation was assessed using a luciferase reporter assay.[6][8]
-
Animal Models:
-
Endotoxin Shock Model: Mice were sensitized with D-galactosamine and then challenged with LPS. This compound was administered intravenously, and survival was monitored. Inflammatory and coagulation markers were measured in plasma.[7][8][9]
-
Cecal Ligation and Puncture (CLP) Model: Sepsis was induced in mice by ligating and puncturing the cecum. This compound was administered intravenously, and survival was the primary endpoint.[7][8][9]
-
AdrenOSS-2 Clinical Trial (Adrecizumab)
-
Study Design: A phase 2a, double-blind, randomized, placebo-controlled, biomarker-guided trial.[11][12]
-
Participants: 301 patients with early septic shock and elevated plasma adrenomedullin levels (>70 pg/mL).[10][11][12]
-
Intervention: A single infusion of adrecizumab (2 or 4 mg/kg) or placebo.[11][12]
-
Secondary Endpoints: Sepsis Support Index (SSI), change in Sequential Organ Failure Assessment (SOFA) score, and 28-day mortality.[11][12]
Conclusion
The landscape of sepsis treatment is evolving, with a shift towards targeted therapies that modulate the host's immune response. This compound, as a TLR4 signaling inhibitor, represents a promising preclinical candidate that targets a key pathway in the inflammatory cascade of sepsis. Its ability to reduce inflammatory mediators and improve survival in animal models warrants further investigation.
In comparison, Adrecizumab and Allocetra have shown encouraging results in Phase II clinical trials, suggesting potential benefits in improving organ function and, in the case of Allocetra, a notable reduction in mortality compared to expected outcomes. The case of Anakinra highlights the potential of a personalized medicine approach in sepsis, where a therapy may be highly effective in a specific subpopulation of patients. Conversely, the experience with Selepressin underscores the challenges in translating promising preclinical or early-phase clinical findings into successful late-stage clinical trials.
For researchers and drug developers, this comparative analysis highlights the diverse therapeutic strategies being explored for sepsis. The data presented here should serve as a valuable resource for identifying promising targets, designing future clinical trials, and ultimately, developing more effective treatments for this devastating condition. Future research should focus on validating these findings in larger, well-designed clinical trials and identifying biomarkers that can guide the selection of patients most likely to benefit from these novel therapies.
References
- 1. Surviving Sepsis Campaign 2021 Adult Guidelines | SCCM [sccm.org]
- 2. Surviving Sepsis Campaign Guidelines 2021 | SCCM [sccm.org]
- 3. mp.pl [mp.pl]
- 4. Surviving sepsis campaign: international guidelines for management of sepsis and septic shock 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. binasss.sa.cr [binasss.sa.cr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. ovid.com [ovid.com]
- 10. Non-neutralising adrenomedullin antibody adrecizumab (HAM8101) in septic shock patients - ESICM [esicm.org]
- 11. Safety and tolerability of non-neutralizing adrenomedullin antibody adrecizumab (HAM8101) in septic shock patients: the AdrenOSS-2 phase 2a biomarker-guided trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and tolerability of non-neutralizing adrenomedullin antibody adrecizumab (HAM8101) in septic shock patients: the AdrenOSS-2 phase 2a biomarker-guided trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. investing.com [investing.com]
- 14. Enlivex Announces Topline Results of Its Phase II Trial Evaluating Allocetra™ In Patients With Sepsis - Enlivex [enlivex.com]
- 15. Enlivex reports positive data from Phase II sepsis treatment trial [clinicaltrialsarena.com]
- 16. Interleukin-1 receptor blockade is associated with reduced mortality in sepsis patients with features of the macrophage activation syndrome: Re-analysis of a prior Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. dial.uclouvain.be [dial.uclouvain.be]
- 19. rebelem.com [rebelem.com]
M62812 in Sepsis Research: A Comparative Guide to TLR4 Inhibition
In the landscape of sepsis research, the quest for effective therapeutic agents remains a paramount challenge. Among the promising targets is the Toll-like receptor 4 (TLR4), a key mediator of the inflammatory cascade triggered by lipopolysaccharide (LPS) from Gram-negative bacteria. This guide provides a comprehensive comparison of M62812, a TLR4 signaling inhibitor, with other notable alternatives, focusing on their advantages and limitations in a research context. This analysis is supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their endeavors.
This compound: A Potent Inhibitor of TLR4 Signaling
This compound is a benzisothiazole derivative that has demonstrated significant efficacy in preclinical studies by inhibiting TLR4 signal transduction.[1] Its primary application in research is the investigation of sepsis and inflammatory responses.[1] this compound effectively suppresses the upregulation of inflammatory cytokines, adhesion molecules, and procoagulant activity in response to LPS in both human vascular endothelial cells and peripheral mononuclear cells.[1]
Advantages of this compound in Research:
-
Broad Anti-Inflammatory Effects: this compound has been shown to inhibit the production of multiple key inflammatory mediators, including TNF-α and IL-6, as well as the activation of NF-κB, a central transcription factor in the inflammatory response.
-
Inhibition of Coagulation: A critical aspect of sepsis is the activation of coagulation cascades. This compound has been found to reduce LPS-induced coagulation, suggesting a dual therapeutic potential in addressing both inflammation and coagulopathy in sepsis.[1]
-
In Vivo Efficacy: Studies in mouse models of sepsis, such as LPS-induced endotoxemia and cecal ligation and puncture (CLP), have demonstrated that this compound can protect against lethality and reduce inflammatory and coagulation parameters.[1]
Limitations of this compound in Research:
While this compound shows promise in preclinical research, it is important to consider its limitations:
-
Limited Clinical Data: Unlike some other TLR4 inhibitors, this compound has not progressed to extensive clinical trials. Therefore, its safety and efficacy profile in humans remains largely unknown.
-
Potential for Off-Target Effects: As with many small molecule inhibitors, the potential for off-target effects exists, although specific off-target interactions for this compound have not been extensively documented in publicly available research. The possibility of off-target toxicity is a common concern for drugs undergoing clinical investigation.[2][3]
-
Challenges in Translating to Clinical Sepsis: The complexity and heterogeneity of human sepsis present significant hurdles for the clinical translation of drugs that show efficacy in homogenous animal models.
Comparative Analysis: this compound vs. Alternative TLR4 Inhibitors
To provide a comprehensive overview, this compound is compared with two other well-characterized TLR4 inhibitors that have reached clinical development stages: TAK-242 (Resatorvid) and Eritoran (E5564).
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, TAK-242, and Eritoran for the inhibition of various LPS-induced inflammatory responses. It is crucial to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.
| Compound | Target/Assay | Cell Type | IC50 | Reference |
| This compound | NF-κB activation | NF-κB luciferase-expressing cells | 2.4 μg/mL | MedchemExpress |
| TNF-α production | Peripheral blood mononuclear cells | 0.7 μg/mL | MedchemExpress | |
| IL-6 production | Human endothelial cells | 0.43 μg/mL | MedchemExpress | |
| E-selectin production | Human endothelial cells | 1.4 μg/mL | MedchemExpress | |
| TAK-242 | NO production | Macrophages | 1.8 nM | Selleck Chemicals |
| TNF-α production | Macrophages | 1.9 nM | Selleck Chemicals | |
| IL-6 production | Macrophages | 1.3 nM | Selleck Chemicals | |
| Eritoran | LPS-induced responses | Not specified | Varies with timing and dose | Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies |
In Vivo Efficacy and Clinical Development
| Feature | This compound | TAK-242 (Resatorvid) | Eritoran (E5564) |
| Mechanism of Action | Inhibits TLR4 signal transduction | Binds to Cys747 in the intracellular domain of TLR4, disrupting its interaction with adaptor molecules.[4] | A synthetic analog of lipid A that competitively blocks LPS from binding to the MD2-TLR4 receptor complex.[5] |
| In Vivo Models | Effective in mouse models of LPS-induced endotoxin shock and cecal ligation and puncture (CLP).[1] | Showed efficacy in murine and porcine models of sepsis.[4] | Demonstrated survival benefits in animal models of bacterial sepsis.[6] |
| Clinical Development | No extensive clinical trial data available. | Failed to demonstrate a significant reduction in mortality in a Phase 3 clinical trial for severe sepsis.[4][7] Treatment was associated with methemoglobinemia in some patients.[4] | A Phase 3 clinical trial (ACCESS) in patients with severe sepsis did not show a significant reduction in 28-day mortality.[5][8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental context, the following diagrams are provided.
Caption: TLR4 signaling pathway and points of inhibition by this compound, TAK-242, and Eritoran.
Caption: General experimental workflow for evaluating this compound in mouse models of sepsis.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model
This model is used to induce a systemic inflammatory response that mimics the initial stages of sepsis.
-
Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used.
-
LPS Preparation: Lyophilized LPS from Escherichia coli (e.g., serotype 0111:B4) is reconstituted in sterile, pyrogen-free saline to the desired concentration.
-
LPS Administration: A sublethal or lethal dose of LPS (e.g., 5-20 mg/kg body weight) is administered via intraperitoneal (i.p.) injection.[9][10]
-
This compound Administration: this compound is typically dissolved in a suitable vehicle and administered intravenously (i.v.) at a specified time point relative to the LPS challenge (e.g., 1 hour before or after).
-
Monitoring and Sample Collection: Mice are monitored for survival over a set period (e.g., 48-72 hours). Blood samples can be collected at various time points to measure serum cytokine levels (e.g., TNF-α, IL-6) and coagulation markers. Tissues can be harvested for histological analysis of organ damage.
Cecal Ligation and Puncture (CLP) Mouse Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that more closely resembles the clinical progression of the disease.[11]
-
Animal Model: C57BL/6 mice (8-12 weeks old) are typically used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).[11]
-
Surgical Procedure:
-
A midline laparotomy (1-2 cm incision) is performed to expose the cecum.[12]
-
The cecum is ligated with a suture at a specific distance from the distal end (e.g., 5-10 mm) to induce a defined level of ischemic necrosis. The ligation should not obstruct the bowel.[12]
-
The ligated cecum is then punctured once or twice with a specific gauge needle (e.g., 21-25 gauge) to allow fecal contents to leak into the peritoneal cavity.[12][13]
-
The cecum is gently squeezed to extrude a small amount of feces.
-
The cecum is returned to the abdominal cavity, and the incision is closed in layers.[11]
-
-
Fluid Resuscitation and Analgesia: Post-surgery, mice receive fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously) and analgesics.[11]
-
This compound Administration: this compound is administered at specified time points before or after the CLP procedure.
-
Monitoring and Outcome Assessment: Similar to the LPS model, animals are monitored for survival, and samples are collected for analysis of inflammatory markers, coagulation, and organ function.
Conclusion
This compound presents itself as a valuable research tool for investigating the role of TLR4 in sepsis and inflammation. Its ability to inhibit both inflammatory and coagulation pathways in preclinical models makes it a compound of significant interest. However, the lack of clinical data for this compound stands in contrast to TAK-242 and Eritoran, whose progression to and subsequent failure in Phase 3 clinical trials underscore the profound challenges in translating promising preclinical findings in sepsis to effective human therapies. Researchers utilizing this compound should be cognizant of these translational hurdles and the general limitations of TLR4 inhibition observed in the clinical setting. The provided experimental protocols and comparative data aim to equip researchers with the necessary information to effectively design and interpret studies involving this compound and its alternatives.
References
- 1. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 10. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of M62812's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of M62812, a Toll-like receptor 4 (TLR4) signaling inhibitor, with other relevant TLR4 antagonists. The data presented is collated from published experimental studies to aid researchers in evaluating the reproducibility and comparative efficacy of these compounds.
Comparative Efficacy of TLR4 Inhibitors
The anti-inflammatory potency of this compound and its alternatives, TAK-242 and Eritoran, has been quantified by determining their half-maximal inhibitory concentrations (IC50) against key inflammatory mediators. The following table summarizes these findings from various in vitro studies. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Compound | Target | Cell Type | Stimulant | IC50 | Reference |
| This compound | NF-κB Activation | NF-κB luciferase-expressing cells | LPS | 2.4 µg/mL | [1][2] |
| TNF-α Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | 0.7 µg/mL | [1][2] | |
| IL-6 Production | Human Endothelial Cells | LPS | 0.43 µg/mL | [1][2] | |
| E-selectin Production | Human Endothelial Cells | LPS | 1.4 µg/mL | [1][2] | |
| TAK-242 | Nitric Oxide (NO) Production | Murine Macrophages (RAW264.7) | LPS | 1.8 nM | [3] |
| TNF-α Production | Murine Macrophages (RAW264.7) | LPS | 1.9 nM | [3] | |
| IL-6 Production | Murine Macrophages (RAW264.7) | LPS | 1.3 nM | [3] | |
| TNF-α Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | 11-33 nM | [3] | |
| Eritoran | TNF-α Production | Human Whole Blood | LPS | ~1-10 ng/mL* | [4] |
*Note: The IC50 for Eritoran is presented as a range as it varies depending on the source of LPS. For a detailed breakdown, please refer to the original publication.
Signaling Pathway of TLR4 Inhibition
This compound and the compared alternatives exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a critical component of the innate immune response to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The diagram below illustrates the key steps in the TLR4 signaling cascade and the points of intervention for inhibitors.
Caption: TLR4 signaling pathway and points of inhibition.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. The following are representative protocols for assessing the anti-inflammatory effects of TLR4 inhibitors. These are based on the methodologies described in the cited literature for this compound, TAK-242, and Eritoran.
Inhibition of TNF-α Production in Human PBMCs
This protocol is a standard method to assess the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from primary human immune cells.
a. Cell Isolation and Culture:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Plate the cells in 96-well plates at a density of 2 x 10^5 cells per well.
b. Compound Treatment and Stimulation:
-
Prepare a stock solution of the test compound (e.g., this compound, TAK-242) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compound to the wells containing PBMCs and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce TNF-α production. Include a vehicle control (solvent only) and a positive control (LPS only).
c. Measurement of TNF-α:
-
Incubate the plates for 6-18 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plates to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
d. Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for TNF-α inhibition assay in PBMCs.
Inhibition of NF-κB Activation
This assay is used to determine if a compound inhibits the TLR4 signaling pathway upstream of cytokine gene transcription by measuring the activity of the transcription factor NF-κB.
a. Cell Line and Culture:
-
Use a stable cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A common choice is the HEK293 cell line co-transfected with TLR4, MD2, CD14, and an NF-κB-luciferase reporter construct.
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, penicillin, streptomycin, and a selection antibiotic (e.g., hygromycin B) to maintain the expression of the transfected genes.
b. Assay Procedure:
-
Plate the cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate for 6 hours at 37°C.
c. Measurement of Luciferase Activity:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
d. Data Analysis:
-
Calculate the percentage inhibition of NF-κB activation and determine the IC50 value as described for the TNF-α assay.
Reproducibility and Standardization
The reproducibility of in vitro anti-inflammatory assays can be influenced by several factors, including:
-
Reagent Variability: The source and purity of LPS, cell culture media, and serum can significantly impact the cellular response.
-
Cell Passage Number: The responsiveness of cell lines can change with increasing passage number.
-
Inter-donor Variability: When using primary cells like PBMCs, there can be considerable variability in the inflammatory response between different donors.
To enhance reproducibility, it is crucial to:
-
Use highly purified and standardized reagents.
-
Maintain a consistent cell culture practice, including monitoring cell passage numbers.
-
When using primary cells, include a sufficient number of donors to account for biological variability.
-
Employ standardized and well-validated assay protocols.
References
Benchmarking M62812: A Comparative Guide to the Latest TLR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Toll-like receptor 4 (TLR4) signaling pathway is a critical mediator of the innate immune response, playing a key role in the recognition of pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Dysregulation of TLR4 signaling is implicated in a range of inflammatory diseases, including sepsis, autoimmune disorders, and neuroinflammation, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of M62812, a potent TLR4 signaling inhibitor, with other leading and latest-generation TLR4 antagonists: Resatorvid (TAK-242), Eritoran (E5564), and ApTOLL.
At a Glance: Comparative Efficacy of TLR4 Inhibitors
The following tables summarize the available quantitative data for this compound and its competitors. It is important to note that direct head-to-head studies are limited, and the presented data is compiled from various sources with differing experimental conditions. Therefore, these values should be considered indicative of potency rather than as a direct comparative measure.
Table 1: In Vitro Inhibitory Activity of TLR4 Antagonists
| Inhibitor | Target Cell Type | Assay | IC50 |
| This compound | NF-κB Luciferase-Expressing Cells | NF-κB Activation | 2.4 µg/mL[1] |
| Peripheral Blood Mononuclear Cells | TNF-α Production | 0.7 µg/mL[1] | |
| Human Endothelial Cells | IL-6 Production | 0.43 µg/mL[1] | |
| Human Endothelial Cells | E-selectin Production | 1.4 µg/mL[1] | |
| Resatorvid (TAK-242) | Murine Macrophages (RAW264.7) | Nitric Oxide (NO) Production | 1.8 nM[2] |
| Murine Macrophages (RAW264.7) | TNF-α Production | 1.9 nM[2] | |
| Murine Macrophages (RAW264.7) | IL-6 Production | 1.3 nM[2] | |
| Human Peripheral Blood Mononuclear Cells | NO, TNF-α, IL-6 Production | 11-33 nM | |
| Eritoran (E5564) | Not specified | LPS-induced Cytokine Production | Potent inhibition observed, but specific IC50 values are not consistently reported. Effectively blocks LPS response at plasma concentrations of ~3 µg/mL. |
| ApTOLL | Not specified | In vitro cytokine inhibition data not readily available. Efficacy primarily demonstrated in in vivo and clinical settings. | Not Applicable |
Table 2: In Vivo Efficacy of TLR4 Antagonists in Preclinical Models
| Inhibitor | Animal Model | Key Findings |
| This compound | D-galactosamine-sensitized endotoxin shock mouse model | Intravenous administration of 10-20 mg/kg protected mice from lethality and reduced inflammatory and coagulation parameters[3]. |
| Murine cecal ligation and puncture (CLP) model | Intravenous administration of 20 mg/kg prevented lethality[3]. | |
| Resatorvid (TAK-242) | E. coli-induced lethality model in mice | Co-administration with antibiotics significantly protected mice from lethality at doses of 0.3 mg/kg or more[4]. |
| Lipoteichoic acid (LTA)-induced lethality model in mice | Rescued mice from death at doses of 0.3 mg/kg or more[4]. | |
| Eritoran (E5564) | Influenza-induced lethality in mice | Therapeutic administration blocked lethality, reduced lung pathology, and decreased viral titers[4]. |
| Hemorrhagic shock/trauma in mice | Reduced liver injury, gut barrier dysfunction, and suppressed the inflammatory response[5]. | |
| ApTOLL | Ischemic stroke rat model | Intravenous administration of 0.45 mg/kg was cerebroprotective, reducing infarct volume and hemorrhagic risk[6]. |
| Myocardial infarction pig model | Reduced cardiac troponin-1 levels and improved heart function[1]. |
Mechanisms of Action: A Visual Guide
The inhibitory action of these molecules on the TLR4 signaling pathway occurs at distinct points. The following diagrams, generated using Graphviz, illustrate the TLR4 signaling cascade and the specific mechanisms of this compound and its competitors.
Caption: TLR4 Signaling Pathway and Inhibitor Mechanisms.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TLR4 Antagonist, Eritoran, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of M62812: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of laboratory waste is paramount for ensuring a safe and compliant research environment. This document provides essential, step-by-step guidance for the proper disposal of M62812, a benzisothiazole derivative that functions as a Toll-like Receptor 4 (TLR4) signal transduction inhibitor.[1] While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to minimize environmental impact and uphold laboratory safety standards.
Immediate Safety and Handling Protocols
Before proceeding with disposal, ensure that all handling of this compound is conducted in accordance with standard laboratory safety practices.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
Handling Procedures:
-
Avoid generating dust when working with the solid form of this compound.
-
Handle in a well-ventilated area or under a chemical fume hood.
-
In case of a spill, contain the material, prevent it from entering drains, and clean the area thoroughly. Dispose of spill cleanup materials as chemical waste.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal route for this compound depends on its form (solid, solution, or contaminated material) and, most importantly, on the specific guidelines of your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Characterization and Segregation
Proper segregation is the first and most critical step in waste management. Combining non-hazardous waste with hazardous waste streams results in the entire mixture being treated as hazardous, leading to increased disposal costs and environmental burden.[2]
-
Solid this compound Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container.
-
This compound Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, sealed, and appropriately labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS office.
-
Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated, lined container.
Step 2: Consultation with Institutional EHS
Before any disposal action is taken, you must consult your institution's EHS office. They will provide specific guidance based on local and state regulations. Some institutions may permit the drain disposal of non-hazardous liquids after approval, while others may require all chemical waste to be collected.[3][4]
Step 3: Disposal Pathways
Based on typical procedures for non-hazardous laboratory chemicals, the following are the likely disposal pathways, to be confirmed by your EHS department:
-
Solid this compound and Solutions: These will almost certainly need to be disposed of through your institution's chemical waste program. This involves:
-
Placing the waste in a compatible and properly sealed container.
-
Affixing a completed chemical waste tag to the container.
-
Arranging for pickup by the EHS department or their designated contractor.
-
-
Contaminated Labware: This is typically disposed of as solid chemical waste. Place in a designated container or a securely sealed bag, label it clearly as "this compound contaminated labware," and manage it according to your EHS guidelines.
-
Empty this compound Containers: Once thoroughly empty, deface the label to remove any hazard information and dispose of the container in the regular trash or recycling, as per institutional policy.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Classification | Not a hazardous substance or mixture | Safety Data Sheet |
| RCRA Classification | Not a listed hazardous waste | 40 CFR Part 261 |
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe and compliant disposal of this compound.
By following these procedures and always prioritizing the guidance of your institution's EHS department, you can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within your laboratory.
References
- 1. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling M62812
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of M62812, a Toll-like Receptor 4 (TLR4) signaling inhibitor. While a Safety Data Sheet (SDS) for a compound with the same CAS number (166187-76-4) classifies it as not a hazardous substance or mixture, adherence to standard laboratory safety protocols is paramount for minimizing risk and ensuring a safe research environment. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Consistent with best practices for handling any chemical of unknown long-term effects, especially those with biological activity, the following PPE is recommended:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile or latex gloves | Inspect gloves for integrity before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory coat | Should be fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a fume hood if there is a potential for aerosolization or if handling larger quantities. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Avoid Contact: Minimize direct contact with the skin and eyes.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
Storage:
-
Container: Keep the container tightly closed.
-
Conditions: Store in a cool, dry place away from incompatible materials.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Move the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow institutional emergency spill procedures. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Mechanism of Action and In Vitro Efficacy of this compound
This compound is an inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway.[1][2] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggering an inflammatory response.[3][4] this compound has been shown to suppress LPS-induced inflammation and coagulation.[1][2][5]
The following table summarizes the in vitro inhibitory concentrations of this compound:
| Assay | Cell Type | Inhibitory Concentration (IC₅₀) | Reference |
| NF-κB Activation | NF-κB luciferase-expressing cells | 2.4 µg/mL | [1][2] |
| TNF-α Production | Peripheral blood mononuclear cells | 0.7 µg/mL | [1][2] |
| IL-6 Production | Human endothelial cells | 0.43 µg/mL | [1][2] |
| E-selectin Production | Human endothelial cells | 1.4 µg/mL | [1][2] |
Experimental Protocols
Murine Sepsis Model: Cecal Ligation and Puncture (CLP)
This protocol describes a widely used model to induce sepsis in mice, which has been utilized to evaluate the in vivo efficacy of this compound.[5][6][7]
Materials:
-
Male C57BL/6J mice
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material
-
20-G needle
-
This compound solution for injection
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Shave the lower abdominal quadrants and disinfect the surgical area.
-
Make a midline incision through the skin and peritoneum to expose the cecum.
-
Exteriorize the cecum and ligate it with a suture at a specific distance from the distal end (e.g., 5-10 mm). The length of the ligated cecum is a critical determinant of sepsis severity.[7]
-
Puncture the ligated cecum once or twice with a 20-G needle, allowing a small amount of fecal matter to be extruded.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Administer fluid resuscitation (e.g., sterile saline, subcutaneously) to prevent dehydration.
-
Administer this compound (e.g., 20 mg/kg, intravenously) at a specified time point relative to the CLP procedure.[5]
-
Monitor the animals closely for signs of sepsis and survival.
Signaling Pathway and Experimental Workflow
TLR4 Signaling Pathway
The following diagram illustrates the Toll-like Receptor 4 (TLR4) signaling pathway, which is inhibited by this compound. Upon activation by lipopolysaccharide (LPS), TLR4 initiates two downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways, both culminating in the production of inflammatory mediators.[4][8][9][10]
Caption: TLR4 signaling pathway initiated by LPS, leading to inflammatory responses.
Experimental Workflow for Evaluating this compound in a Murine Sepsis Model
The following diagram outlines the logical flow of an experiment to assess the efficacy of this compound in a mouse model of sepsis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 9. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
